Product packaging for trans-Cephalosporin(Cat. No.:)

trans-Cephalosporin

カタログ番号: B12426136
分子量: 394.5 g/mol
InChIキー: DDIGEYGVQXHQTC-GXTWGEPZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

trans-Cephalosporin is a cephalosporin derivative for research applications. Cephalosporins are a class of β-lactam antibiotics that inhibit bacterial cell wall synthesis. They act by binding to penicillin-binding proteins (PBPs), which are enzymes responsible for the final cross-linking steps of peptidoglycan assembly in the bacterial cell wall . This inhibition disrupts cell wall formation, leading to osmotic instability and bacterial cell lysis . As a research reagent, this compound is a valuable tool for microbiological studies, including investigations into bacterial growth inhibition, the mechanisms of antibiotic action, and the development of microbial resistance . Research into novel cephalosporin derivatives is a critical area in the ongoing effort to combat infections caused by multidrug-resistant bacteria . This product is intended for in vitro research purposes only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2O4S3 B12426136 trans-Cephalosporin

3D Structure

Interactive Chemical Structure Model





特性

分子式

C16H14N2O4S3

分子量

394.5 g/mol

IUPAC名

(6R,7S)-3-(1,3-benzothiazol-2-ylsulfanylmethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H14N2O4S3/c1-22-12-13(19)18-11(15(20)21)8(6-23-14(12)18)7-24-16-17-9-4-2-3-5-10(9)25-16/h2-5,12,14H,6-7H2,1H3,(H,20,21)/t12-,14+/m0/s1

InChIキー

DDIGEYGVQXHQTC-GXTWGEPZSA-N

異性体SMILES

CO[C@@H]1[C@@H]2N(C1=O)C(=C(CS2)CSC3=NC4=CC=CC=C4S3)C(=O)O

正規SMILES

COC1C2N(C1=O)C(=C(CS2)CSC3=NC4=CC=CC=C4S3)C(=O)O

製品の起源

United States

Foundational & Exploratory

The Unconventional Stereochemistry of trans-Cephalosporins: A Technical Deep Dive into Their Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naturally occurring cephalosporins universally possess a cis-stereochemistry at the C6 and C7 positions of their core β-lactam ring, a feature long considered essential for their antibacterial activity. However, the synthetic exploration of the diastereomeric trans-cephalosporins has unveiled a fascinating and nuanced landscape of biological activity and potential therapeutic applications. While generally exhibiting reduced antibacterial efficacy compared to their cis-counterparts, particularly against Gram-negative bacteria, trans-cephalosporins are emerging as valuable tools in diagnostics and as probes to understand the intricacies of β-lactamase-mediated resistance. This technical guide provides a comprehensive overview of the discovery, synthetic origins, and unique characteristics of trans-cephalosporins, presenting key data, experimental methodologies, and the underlying mechanistic principles for researchers in the field.

Discovery and Origin: A Tale of Synthetic Innovation

Unlike their naturally occurring cis-isomers, which were first isolated from the fungus Acremonium strictum, trans-cephalosporins are products of deliberate chemical synthesis. The exploration of these unconventional stereoisomers arose from the desire to understand the structure-activity relationships (SAR) of the cephalosporin nucleus and to potentially overcome emerging resistance mechanisms. The initial hypothesis was that altering the stereochemistry at the C6 and C7 positions would significantly impact the interaction of these antibiotics with their primary targets, the penicillin-binding proteins (PBPs), as well as their susceptibility to hydrolysis by β-lactamase enzymes.

The existence and differential activity of trans-cephalosporins are exemplified by the second-generation oral cephalosporin, cefprozil, which exists as a mixture of cis- and trans-diastereomers in approximately a 9:1 ratio.[1] This commercial use of a trans-isomer, albeit as the minor component, underscores the biological relevance of this stereochemical class.

Synthesis of trans-Cephalosporins: Navigating Stereochemical Challenges

The synthesis of trans-cephalosporins necessitates stereocontrolled methods that favor the formation of the thermodynamically less stable trans product over the kinetically preferred cis isomer. The primary strategies involve either the epimerization of existing cis-cephalosporins or the diastereoselective synthesis of the β-lactam ring.

Epimerization of 7-Amino- and 7-Acylamino-cephalosporins

One approach to obtaining trans-cephalosporins involves the epimerization of the more readily available cis-isomers. This can be achieved under specific basic or acidic conditions that promote the inversion of the stereocenter at C7. The process typically involves the formation of an intermediate that allows for the reprotonation from the opposite face of the molecule.

Diastereoselective Synthesis of the β-Lactam Ring

A more direct route to trans-β-lactams, the core of trans-cephalosporins, is through stereoselective synthesis. The Staudinger cycloaddition, a [2+2] cycloaddition of a ketene and an imine, is a foundational method for β-lactam synthesis. By carefully selecting the reactants, solvents, and reaction conditions, the stereochemical outcome can be influenced to favor the trans product. For instance, certain reaction conditions, such as the use of polar solvents like chlorobenzene under microwave irradiation, have been shown to favor the formation of trans-β-lactams.[2]

More advanced catalytic methods have also been developed to achieve high diastereoselectivity for trans-β-lactams. One such method employs a phosphonium fluoride precatalyst that activates the nucleophile and directs the reaction to yield high ratios of the trans-isomer.[3]

G cluster_synthesis General Workflow for trans-Cephalosporin Synthesis start 7-ACA (cis) epimerization Epimerization at C7 start->epimerization trans_7ACA trans-7-ACA epimerization->trans_7ACA acylation Acylation of C7-amino group trans_7ACA->acylation trans_ceph This compound acylation->trans_ceph

A simplified workflow for the synthesis of trans-cephalosporins via epimerization.

Quantitative Analysis of Biological Activity

The stereochemical difference between cis- and trans-cephalosporins has a profound impact on their biological activity. Quantitative data comparing the two isomers is crucial for understanding their potential applications.

Antibacterial Activity: A Comparative Analysis

Generally, trans-cephalosporins exhibit lower antibacterial activity than their corresponding cis-isomers. This is particularly evident against Gram-negative bacteria. For example, the cis-isomer of cefprozil demonstrates a six-fold greater activity against Gram-negative bacteria compared to its trans-isomer.[1] However, the activity of the two isomers against Gram-positive bacteria is often comparable.[1]

IsomerBacterial TypeRelative Activity
cis-CefprozilGram-negative~6x higher than trans
trans-CefprozilGram-negative~1x
cis-CefprozilGram-positiveSimilar to trans
trans-CefprozilGram-positiveSimilar to cis
Table 1: Relative antibacterial activity of cefprozil isomers.[1]
Interaction with Penicillin-Binding Proteins (PBPs) and β-Lactamases

The antibacterial activity of cephalosporins is mediated by their ability to inhibit PBPs, enzymes essential for bacterial cell wall synthesis. The reduced activity of trans-cephalosporins is likely due to a less favorable binding orientation within the active site of PBPs compared to the natural cis-configuration.

Conversely, the altered stereochemistry of trans-cephalosporins can render them poor substrates for β-lactamases, the primary mechanism of bacterial resistance to β-lactam antibiotics. This property makes them interesting candidates for diagnostic applications, such as in the design of fluorogenic probes to detect the presence of specific β-lactamases like carbapenemases.

Experimental Protocols

General Protocol for the Separation of cis- and this compound Isomers by HPLC

High-performance liquid chromatography (HPLC) is the primary method for the separation and quantification of cis- and this compound isomers.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed. The pH of the aqueous phase and the proportion of the organic modifier are critical for achieving optimal separation.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the cephalosporin is commonly used.

  • Gradient: An isocratic or gradient elution can be used, depending on the complexity of the mixture and the resolution required.

Example Mobile Phase for Cefprozil Isomer Separation: A gradient elution with a mobile phase consisting of acetonitrile and a phosphate buffer at a specific pH has been shown to effectively separate the cis and trans isomers of cefprozil.[4]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry of cephalosporins. The coupling constants between the protons at C6 and C7 are diagnostic for the cis or trans configuration. In cis-cephalosporins, the coupling constant (³JH6-H7) is typically around 5 Hz, whereas in trans-cephalosporins, a smaller coupling constant of around 2 Hz is expected. 2D NMR techniques such as COSY and NOESY can further confirm the spatial relationship between these protons.

Mechanism of Action and Signaling Pathways

The fundamental mechanism of action of trans-cephalosporins remains the same as their cis-counterparts: the inhibition of bacterial cell wall synthesis through the acylation of the active site serine of PBPs. The β-lactam ring mimics the D-Ala-D-Ala moiety of the peptidoglycan substrate, leading to the formation of a stable, inactive covalent adduct with the PBP.

G cluster_moa Mechanism of PBP Inhibition by Cephalosporins pbp Active PBP complex Non-covalent Complex pbp->complex Binding cell_wall_synthesis Peptidoglycan Cross-linking pbp->cell_wall_synthesis Catalysis ceph Cephalosporin (cis or trans) ceph->complex acylated_pbp Acylated PBP (Inactive) complex->acylated_pbp Acylation inhibition Inhibition inhibition->cell_wall_synthesis

General mechanism of penicillin-binding protein (PBP) inhibition by cephalosporins.

To date, no specific signaling pathways have been identified that are uniquely modulated by trans-cephalosporins. Their biological effects appear to be confined to the well-established mechanism of PBP inhibition, with their altered efficacy stemming from stereochemically-driven differences in binding affinity and susceptibility to resistance enzymes.

Future Perspectives

The study of trans-cephalosporins, while still a niche area, holds significant potential. Their reduced antibacterial activity but potential resistance to β-lactamases makes them intriguing scaffolds for the development of novel diagnostics for detecting antibiotic-resistant bacteria. Furthermore, a deeper understanding of how the trans stereochemistry affects interaction with PBPs and β-lactamases could inform the design of novel β-lactam antibiotics that can evade common resistance mechanisms. Continued exploration of the synthetic routes to these unconventional stereoisomers and detailed quantitative analysis of their biological activities will be crucial in unlocking their full potential in both research and clinical settings.

References

Elucidation of the trans-Cephalosporin Chemical Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the elucidation of the chemical structure of trans-cephalosporins. These synthetic stereoisomers of the widely used β-lactam antibiotics are of growing interest in drug development, particularly for their potential in creating targeted therapeutic and diagnostic agents. This document details the key experimental protocols, presents quantitative data in structured tables, and utilizes diagrams to illustrate the logical workflows involved in their structural characterization.

Introduction to trans-Cephalosporins

Cephalosporins are a class of β-lactam antibiotics characterized by a core structure of 7-aminocephalosporanic acid (7-ACA)[1][2][3]. The stereochemistry at the C6 and C7 positions of the β-lactam ring is crucial for their biological activity. Naturally occurring and most clinically used cephalosporins possess a cis-configuration (6R, 7R)[4]. In contrast, trans-cephalosporins are synthetically derived isomers exhibiting a 6,7-trans configuration. This altered stereochemistry can significantly impact their interaction with bacterial enzymes, such as β-lactamases, and has been explored in the design of specialized molecular probes[5]. The elucidation of the precise three-dimensional structure of these novel compounds is paramount for understanding their structure-activity relationships and for the rational design of new therapeutic agents.

Synthesis of trans-Cephalosporins

The synthesis of trans-cephalosporins typically involves the epimerization of the C6 or C7 position of a naturally derived or synthetic cephalosporin intermediate. While specific protocols vary depending on the desired side chains at the C3 and C7 positions, a general approach involves the chemical manipulation of the 7-amino group[4][5]. These synthetic routes often yield a mixture of isomers, necessitating robust purification and analytical techniques to isolate and characterize the desired trans-isomer.

Spectroscopic Methods for Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous determination of the chemical structure of trans-cephalosporins.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure and stereochemistry of cephalosporins in solution. Both ¹H and ¹³C NMR are employed to identify the carbon skeleton and the connectivity of protons.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified trans-cephalosporin derivative in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard one-dimensional spectra are typically acquired first. For more complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon correlations.

  • Spectral Analysis: The chemical shifts (δ), coupling constants (J), and signal multiplicities are analyzed to assign all proton and carbon signals to their respective atoms in the molecule. The coupling constants between the protons at C6 and C7 are particularly critical for confirming the trans-stereochemistry. In cis-cephalosporins, the J-coupling is typically around 5 Hz, whereas a smaller coupling constant is expected for the trans-isomer.

Table 1: Representative ¹H NMR Chemical Shifts for Cephalosporin Core Protons

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-65.0 - 5.2d~2 (for trans)
H-75.5 - 5.8d~2 (for trans)
H-2 (CH₂)3.4 - 3.7ABq18

Note: Specific chemical shifts will vary depending on the substituents at C3 and C7.

Table 2: Representative ¹³C NMR Chemical Shifts for the Cephalosporin Core

CarbonChemical Shift (ppm)
C-220 - 30
C-3120 - 140
C-4160 - 170
C-655 - 60
C-757 - 62
C-8 (C=O)165 - 175

Note: These are approximate ranges and are highly dependent on the specific derivative.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule, providing crucial evidence for the cephalosporin core structure.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Spectral Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the cephalosporin molecule.

Table 3: Characteristic Infrared Absorption Frequencies for Cephalosporins

Functional GroupWavenumber (cm⁻¹)
β-lactam C=O stretch1750 - 1780
Amide C=O stretch1650 - 1680
Carboxylate C=O stretch1550 - 1610
N-H stretch3200 - 3400
C-H stretch2850 - 3000
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition and aiding in the identification of substituents.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined. High-resolution mass spectrometry (HRMS) is often used to obtain the exact mass and deduce the elemental formula.

  • Fragmentation Analysis: The fragmentation pattern is analyzed to gain further structural information about the different parts of the molecule.

X-ray Crystallography for Absolute Structure Determination

While spectroscopic methods provide a wealth of structural information, single-crystal X-ray crystallography is the definitive technique for determining the absolute three-dimensional structure of a molecule, including the precise stereochemistry at all chiral centers.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: High-quality single crystals of the this compound derivative are grown from a suitable solvent or solvent mixture. This is often the most challenging step.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined and the structure is refined to obtain precise bond lengths, bond angles, and torsional angles. This data provides unequivocal proof of the trans-configuration at C6 and C7.

Table 4: Representative X-ray Crystallography Data Parameters

ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic).
Space GroupThe symmetry of the crystal lattice.
Unit Cell Dimensions (Å)The lengths of the sides of the unit cell (a, b, c).
Unit Cell Angles (°)The angles between the unit cell axes (α, β, γ).
Resolution (Å)A measure of the level of detail in the electron density map.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Visualizing the Elucidation Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the structure elucidation process.

StructureElucidationWorkflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Absolute Structure Confirmation cluster_data Data Interpretation Synthesis Chemical Synthesis of this compound Purification Chromatographic Purification (e.g., HPLC) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS CrystalGrowth Single Crystal Growth Purification->CrystalGrowth StructureProposal Proposed Structure NMR->StructureProposal IR->StructureProposal MS->StructureProposal Xray X-ray Crystallography CrystalGrowth->Xray FinalStructure Final Elucidated Structure Xray->FinalStructure StructureProposal->FinalStructure Confirmation

Caption: Workflow for the chemical structure elucidation of trans-cephalosporins.

NMR_Analysis_Pathway cluster_1D 1D NMR cluster_2D 2D NMR cluster_interpretation Structural Information H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Proton_Env Proton Environments & Coupling H1_NMR->Proton_Env C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Skeleton Carbon Framework C13_NMR->Carbon_Skeleton H_H_Connectivity ¹H-¹H Connectivity COSY->H_H_Connectivity C_H_Connectivity ¹H-¹³C Direct Connectivity HSQC->C_H_Connectivity Long_Range_Connectivity Long-Range ¹H-¹³C Connectivity HMBC->Long_Range_Connectivity Stereochemistry Stereochemistry (J-coupling) Proton_Env->Stereochemistry

Caption: Logical relationships in NMR-based structure elucidation.

Conclusion

The structural elucidation of trans-cephalosporins is a multi-faceted process that relies on a synergistic combination of synthetic chemistry, advanced spectroscopic techniques, and X-ray crystallography. While NMR, IR, and mass spectrometry provide the foundational data for proposing a chemical structure, single-crystal X-ray diffraction remains the gold standard for unequivocally determining the absolute stereochemistry. The detailed methodologies and data presented in this guide offer a robust framework for researchers and scientists engaged in the development and characterization of these novel and promising cephalosporin derivatives.

References

An In-depth Technical Guide to the Mechanism of Action of trans-Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cephalosporins represent a cornerstone of antibacterial therapy, exerting their bactericidal effect through the inhibition of bacterial cell wall synthesis. Their mechanism is intrinsically linked to their three-dimensional structure, particularly the stereochemistry of the fused β-lactam and dihydrothiazine rings. This guide delves into the nuanced, yet critical, role of this stereochemistry, focusing on the distinction between the clinically ubiquitous cis-cephalosporins and the synthetically derived trans-cephalosporins. While conventional cephalosporin drugs possess a cis-(6R,7R) configuration essential for potent antibacterial activity via penicillin-binding protein (PBP) inhibition, the trans configuration has been ingeniously exploited to create highly specific molecular probes for the detection of β-lactamase enzymes, a primary driver of antibiotic resistance. This document provides a comprehensive overview of the mechanism of action of both isomers, with a special focus on the design, function, and application of trans-cephalosporins in the context of antimicrobial resistance research.

The Core Mechanism of Action of Conventional (cis)-Cephalosporins

The antibacterial efficacy of all β-lactam antibiotics, including cephalosporins, stems from their ability to disrupt the synthesis of the peptidoglycan layer, a critical component of the bacterial cell wall.[1][2] This mechanism can be dissected into several key stages:

  • Target Identification: The primary targets of cephalosporins are a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[1][2] These enzymes, which include transpeptidases, carboxypeptidases, and endopeptidases, are essential for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide side chains.[1]

  • Molecular Mimicry: The β-lactam ring of cephalosporins mimics the D-Ala-D-Ala moiety of the natural PBP substrate.[1][3] This structural similarity allows the cephalosporin molecule to enter the active site of the PBP.

  • Covalent Inhibition: Once in the active site, a nucleophilic serine residue attacks the carbonyl carbon of the β-lactam ring. This reaction is highly favorable due to the significant ring strain of the four-membered β-lactam. The ring opens, and a stable, covalent acyl-enzyme intermediate is formed.[4]

  • Enzyme Inactivation: The formation of this covalent bond effectively inactivates the PBP, preventing it from carrying out its physiological function of cell wall cross-linking. The deacylation process, which would regenerate the active enzyme, is extremely slow for cephalosporins.

  • Bactericidal Effect: The inhibition of multiple PBP molecules leads to a compromised cell wall that can no longer withstand the internal osmotic pressure of the bacterium. This results in cell lysis and death, hence the bactericidal nature of these antibiotics.[2]

The Critical Role of Stereochemistry

The naturally occurring and clinically effective cephalosporins exclusively possess a cis-stereochemistry at the C6 and C7 positions of the cephem nucleus, specifically the (6R,7R) absolute configuration.[5] This precise three-dimensional arrangement is crucial for orienting the acylamino side chain and the reactive β-lactam ring correctly within the PBP active site to ensure efficient acylation. Any deviation from this stereochemistry, such as epimerization to the trans configuration, dramatically reduces or abolishes antibacterial activity by hindering effective binding to PBPs.

trans-Cephalosporins: A Shift in Paradigm from Antibacterial Agent to Diagnostic Probe

The term "trans-cephalosporin" does not refer to a class of therapeutic antibiotics. Instead, it describes synthetic cephalosporin analogues where the stereochemistry at the C6 and C7 positions is trans. These molecules generally lack significant direct antibacterial activity because their shape is not optimal for inhibiting the PBPs responsible for cell wall synthesis. However, this unique stereochemistry has proven to be a powerful tool for a different purpose: the specific detection of β-lactamase enzymes.[3]

β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics by hydrolyzing the β-lactam ring before it can reach its PBP target.[3] The design of this compound probes leverages the fact that the active sites of some β-lactamases, particularly certain metallo-β-lactamases (MBLs), can accommodate the altered stereochemistry of a trans-configured substrate more readily than other β-lactamase classes or PBPs.[3][6][7]

Mechanism of Action of this compound Probes

The mechanism of this compound probes is one of specific enzyme recognition and signal generation.

  • Selective Recognition and Cleavage: A this compound core is synthesized to be a preferential substrate for a specific class of β-lactamases (e.g., MBLs like IMP-1). The bulky or unique conformation of the trans-isomer can enhance selectivity, fitting into the active site of the target β-lactamase while being a poor substrate for other β-lactamases or PBPs.[3]

  • Hydrolysis of the β-Lactam Ring: The target β-lactamase hydrolyzes the β-lactam ring of the this compound probe.

  • Signal Generation: The probe is designed with a "reporter" molecule attached at the C3 position. The hydrolysis of the β-lactam ring triggers a cascade of electronic rearrangements, leading to the cleavage and release of this reporter molecule. The released reporter then generates a detectable signal, such as light (bioluminescence) or fluorescence.

A notable example is the bioluminogenic probe (s)-CL-6 , which conjugates a 6,7-trans-cephalosporin to D-luciferin.[7] When a target MBL cleaves the β-lactam ring, D-luciferin is released, which in the presence of luciferase and ATP, produces a strong bioluminescent signal.

Visualization of the Probe Mechanism

Below is a diagram illustrating the activation of a generic this compound-based reporter probe by a target β-lactamase.

G cluster_0 Initial State (No Signal) cluster_1 Interaction and Cleavage cluster_2 Signal Generation Probe This compound-Reporter (Inactive Reporter) Complex Enzyme-Probe Complex Probe->Complex Binding Enzyme Target β-Lactamase (e.g., MBL) Enzyme->Complex Hydrolysis β-Lactam Ring Hydrolysis Complex->Hydrolysis Catalysis CleavedProbe Cleaved Cephalosporin Hydrolysis->CleavedProbe Products Reporter Released Reporter (Active) Hydrolysis->Reporter Signal Detectable Signal (Light/Fluorescence) Reporter->Signal Activation

Caption: Workflow of a this compound probe activation by a target β-lactamase.

Quantitative Data

Quantitative data for trans-cephalosporins is sparse and primarily found in specialized research literature focused on probe development. It is not typically presented in the context of antibacterial efficacy (e.g., Minimum Inhibitory Concentrations). The key parameters are related to the kinetics of β-lactamase interaction.

Table 1: Kinetic Parameters of Various β-Lactams with Class C β-Lactamases (Note: This table represents data for conventional cis-cephalosporins to provide a baseline for understanding β-lactamase interactions. Specific kinetic data for trans-cephalosporins is not widely published.)

Compoundβ-Lactamase Sourcekcat (s⁻¹)Km (µM)kcat/Km (µM⁻¹s⁻¹)
NitrocefinP99 (E. cloacae)9604820
CephaloridineP99 (E. cloacae)20007402.7
CefazolinP99 (E. cloacae)12002305.2
CefotaximeP99 (E. cloacae)0.010.50.02
CefoxitinP99 (E. cloacae)0.171.10.15

Data adapted from a survey of Class C β-lactamases. The low kcat values for cefotaxime and cefoxitin suggest rate-limiting deacylation, indicating they are poor substrates and, consequently, more effective inhibitors.[8]

Experimental Protocols

The methodologies for studying cephalosporins involve organic synthesis, biochemical assays to determine enzyme kinetics, and microbiological testing.

Synthesis of 6,7-trans-Cephalosporins

The synthesis of trans-cephalosporins is a non-trivial process that involves the epimerization of the natural cis-isomer. A general procedure involves creating the 7α-amino intermediate and then re-acylating it.

Protocol: Epimerization of 7α-Amino-cephalosporins to the 7β-Amino Epimer (This is a generalized representation based on established chemical principles, as detailed protocols are proprietary or found within specialized literature.)

  • Starting Material: A 7α-amino-cephalosporanic acid derivative.

  • Base-catalyzed Epimerization: The α-amino group is treated with a suitable base to facilitate epimerization to the more thermodynamically stable β-amino configuration. This process can be complex and requires careful control of reaction conditions to avoid degradation of the β-lactam ring.

  • Acylation: The resulting 7β-amino intermediate is then acylated with the desired R1 side chain to yield the final this compound analogue.

  • Purification: The final product is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

β-Lactamase Inhibition Assay

This protocol determines the kinetic parameters of a β-lactamase enzyme with a cephalosporin substrate.

Protocol: Spectrophotometric Assay of β-Lactamase Activity

  • Reagents: Purified β-lactamase enzyme, chromogenic cephalosporin substrate (e.g., nitrocefin), test compound (this compound), and assay buffer (e.g., phosphate buffer, pH 7.0).

  • Instrumentation: UV-Vis spectrophotometer.

  • Procedure: a. Prepare a solution of the β-lactamase enzyme in the assay buffer. b. In a cuvette, mix the enzyme solution with varying concentrations of the test compound and incubate for a defined period. c. Initiate the reaction by adding a known concentration of nitrocefin. The hydrolysis of nitrocefin results in a color change that can be monitored by measuring the absorbance at a specific wavelength (e.g., 486 nm). d. Record the change in absorbance over time to determine the initial velocity of the reaction.

  • Data Analysis: The kinetic parameters (Km, Vmax, kcat, and Ki) are calculated by fitting the velocity data to the Michaelis-Menten and relevant inhibition models.

Visualization of Experimental Workflow

G cluster_synthesis Synthesis Workflow cluster_assay β-Lactamase Assay Workflow start 7α-amino-cephem Starting Material epimerization Epimerization (Base Treatment) start->epimerization acylation Acylation with R1 Side Chain epimerization->acylation purification HPLC Purification acylation->purification product Final this compound Probe purification->product reagents Prepare Enzyme, Substrate, & Probe incubation Incubate Enzyme with Probe reagents->incubation reaction Add Nitrocefin (Chromogenic Substrate) incubation->reaction measurement Spectrophotometric Measurement (Absorbance) reaction->measurement analysis Calculate Kinetic Parameters (Km, kcat, Ki) measurement->analysis

Caption: Generalized workflows for the synthesis and testing of this compound probes.

Conclusion

The mechanism of action of cephalosporins is a testament to the importance of stereochemistry in drug design. While the natural cis-(6R,7R) configuration is indispensable for the potent antibacterial activity of therapeutic cephalosporins by targeting PBPs, the synthetic trans configuration has been ingeniously repurposed. trans-Cephalosporins serve not as antibiotics, but as highly specific molecular probes for the detection of β-lactamase enzymes. Their mechanism is one of selective enzymatic activation leading to signal generation, providing a powerful tool for diagnosing and studying antibiotic resistance. This guide highlights the dual nature of the cephalosporin scaffold, demonstrating how a subtle change in stereochemistry can fundamentally shift a molecule's biological function from a therapeutic agent to a sophisticated diagnostic reagent. Continued exploration in this area may lead to even more refined tools for combating the global challenge of antimicrobial resistance.

References

A Technical Guide to the In Vitro Antibacterial Spectrum of Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ambiguity of "trans-Cephalosporin"

The term "this compound" is not a standard classification within the field of medicinal chemistry or microbiology. Cephalosporins are a major class of β-lactam antibiotics, and their classification is typically based on their spectrum of antibacterial activity, which has led to their grouping into "generations."[1][2] It is plausible that "trans" may refer to a specific stereochemical configuration of a substituent on the core cephalosporin structure (7-aminocephalosporanic acid). Stereoisomerism can play a critical role in the biological activity of drugs. For instance, isomerization of the double bond in the dihydrothiazine ring of cephalosporins can lead to their inactivation.[3] However, without a more specific context, this guide will focus on the well-established classes of cephalosporins to provide a comprehensive overview of their in vitro antibacterial spectrum.

Cephalosporins are bactericidal antibiotics that disrupt the synthesis of the peptidoglycan layer of bacterial cell walls.[2][4] They achieve this by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][4][5]

Generations of Cephalosporins and Their Antibacterial Spectrum

The successive generations of cephalosporins generally show an increased spectrum of activity against Gram-negative bacteria, sometimes with a concurrent decrease in activity against Gram-positive organisms.[1][4]

  • First-generation cephalosporins are most active against Gram-positive bacteria such as Staphylococcus and Streptococcus.[4]

  • Second-generation cephalosporins have enhanced activity against some Gram-negative bacteria.

  • Third-generation cephalosporins have a broad spectrum of activity against Gram-negative bacteria and are particularly useful against Enterobacteriaceae.[6] Some, like ceftazidime, are active against Pseudomonas aeruginosa.[6]

  • Fourth-generation cephalosporins possess a broader spectrum of activity that includes both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1] They are also more resistant to some β-lactamases.[7]

  • Fifth-generation cephalosporins, such as ceftaroline, are notable for their activity against methicillin-resistant Staphylococcus aureus (MRSA).[5][8]

Quantitative In Vitro Antibacterial Spectrum

The in vitro activity of an antibiotic is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values for representative cephalosporins against a range of clinically significant bacteria. MIC values are typically reported as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates).

Table 1: In Vitro Activity of Representative Cephalosporins (MIC in µg/mL)

Organism Cefazolin (1st Gen) Cefuroxime (2nd Gen) Ceftriaxone (3rd Gen) Cefepime (4th Gen) Ceftaroline (5th Gen)
Staphylococcus aureus (MSSA) 0.25 - 10.5 - 21 - 41 - 40.25 - 1
Staphylococcus aureus (MRSA) RRRR0.5 - 2[8]
Streptococcus pneumoniae ≤0.06 - 0.5≤0.06 - 1≤0.06 - 0.5≤0.06 - 0.5≤0.03 - 0.25
Escherichia coli 2 - 82 - 16≤0.06 - 0.5≤0.06 - 0.250.12 - 1
Klebsiella pneumoniae 2 - 84 - 16≤0.06 - 0.5≤0.06 - 0.50.12 - 1
Pseudomonas aeruginosa RR16 - >642 - 16R
Enterococcus faecalis RRRRR

R: Resistant. Data compiled from various sources and represents a general range.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standardized method for determining the MIC of an antimicrobial agent.[9]

Objective: To determine the lowest concentration of a cephalosporin that inhibits the visible growth of a bacterial isolate.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solution of the cephalosporin to be tested

  • Sterile diluent (e.g., saline or water)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • A serial two-fold dilution of the cephalosporin is prepared in MHB in the wells of a 96-well plate.

    • The final volume in each well is typically 100 µL.

    • A growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB) are included.

  • Inoculum Preparation:

    • A few colonies of the test bacterium are suspended in a sterile broth and incubated until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

    • The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Visualizations

Mechanism of Action of Cephalosporins

The following diagram illustrates the mechanism by which cephalosporins inhibit bacterial cell wall synthesis.

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall catalyze cross-linking Inhibition Inhibition PBP->Inhibition Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP bind to Lysis Cell Lysis and Death CellWall->Lysis Cephalosporin Cephalosporin Cephalosporin->PBP binds to and inactivates Inhibition->CellWall

Caption: Mechanism of cephalosporin action.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) is depicted below.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Antibiotic Prepare Serial Dilutions of Cephalosporin Antibiotic->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read Read Plates for Visible Growth Incubate->Read Determine Determine MIC Read->Determine

Caption: Workflow for MIC determination.

Disclaimer: This document is intended for informational purposes for a technical audience. The data presented is a summary from various scientific sources and should not be used for clinical decision-making. For clinical applications, please refer to the latest guidelines from regulatory bodies such as the FDA and CLSI.[10]

References

An In-depth Technical Guide to the Stereochemistry of "trans-Cephalosporin"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of carbapenem-resistant bacteria poses a significant threat to global health. A key driver of this resistance is the production of carbapenemase enzymes, which inactivate a broad range of β-lactam antibiotics. This has spurred the development of novel diagnostic tools to rapidly identify carbapenemase-producing organisms. A promising strategy involves the use of stereochemically engineered "trans-cephalosporins." Unlike natural cephalosporins which possess a cis-stereochemistry at the C6 and C7 positions of the cephem nucleus, these synthetic analogues feature a trans-configuration. This subtle yet critical alteration renders them selectively susceptible to hydrolysis by carbapenemases, but not by other common β-lactamases. This selective cleavage forms the basis of innovative fluorogenic probes for the specific and rapid detection of carbapenem-resistant bacteria. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and mechanism of action of trans-cephalosporins as they pertain to the development of these advanced diagnostic agents.

Introduction: The Stereochemical Imperative in Cephalosporin Activity

Cephalosporins, a cornerstone of antibacterial therapy, are characterized by a bicyclic core structure comprising a β-lactam ring fused to a dihydrothiazine ring. The stereochemistry of this cephem nucleus is paramount to their biological activity. In all naturally occurring and clinically utilized cephalosporins, the substituents at the C6 and C7 positions are oriented in a cis-configuration. This specific spatial arrangement is crucial for their recognition and inhibition of penicillin-binding proteins (PBPs), the enzymes responsible for bacterial cell wall synthesis.

However, the challenge of antimicrobial resistance, particularly the rise of carbapenemases, has driven the exploration of non-natural stereoisomers. Researchers have ingeniously engineered cephalosporin analogues with a trans-configuration at the C6 and C7 positions. This "trans-cephalosporin" scaffold has proven to be a valuable tool, not for direct therapeutic use, but as a highly specific substrate for the detection of carbapenemase activity.

The "this compound" Core: A Substrate for Carbapenemases

The key innovation of "trans-cephalosporins" lies in their selective hydrolysis by carbapenemases. While most β-lactamases are unable to efficiently hydrolyze the strained trans-β-lactam ring, carbapenemases exhibit a broader substrate profile and can cleave this engineered cephalosporin. This selective enzymatic action is the foundation for the design of fluorogenic probes for carbapenemase detection.

Mechanism of Action in Fluorogenic Probes

Fluorogenic probes based on trans-cephalosporins are designed to be non-fluorescent in their intact state. The this compound core is chemically linked to a fluorophore, which is quenched. In the presence of carbapenemase-producing bacteria, the enzyme hydrolyzes the β-lactam ring of the this compound. This cleavage event triggers a cascade of chemical reactions that ultimately release the fluorophore from its quencher, resulting in a detectable fluorescent signal.

Synthesis of "this compound" Analogs

The synthesis of cephalosporins with a trans-stereochemistry at the C6 and C7 positions requires a multi-step approach that deviates from the biosynthetic pathways of their natural counterparts. While specific protocols vary depending on the desired side chains and reporter molecules, a general synthetic strategy can be outlined.

General Synthetic Workflow

The synthesis typically begins with a readily available starting material, such as 7-aminocephalosporanic acid (7-ACA). The key step involves the epimerization at C7 to create the trans relationship between the substituents at C6 and C7.

G start 7-Aminocephalosporanic Acid (7-ACA) step1 Protection of Carboxyl and Amino Groups start->step1 step2 Epimerization at C7 step1->step2 Key Stereochemical Inversion step3 Introduction of Side Chains (R1 and R2) step2->step3 step4 Coupling of Fluorophore/Quencher Moiety step3->step4 step5 Deprotection step4->step5 end_product This compound Fluorogenic Probe step5->end_product G cluster_0 Carbapenemase Active Site Enzyme Carbapenemase ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binding Substrate This compound Probe Substrate->ES_Complex Hydrolysis β-Lactam Ring Cleavage ES_Complex->Hydrolysis Catalysis Product_Release Release of Cleaved Probe and Fluorophore Hydrolysis->Product_Release Fluorescence Fluorescent Signal Product_Release->Fluorescence

An In-depth Technical Guide on trans-Cephalosporin and its β-Lactam Ring Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalosporins are a cornerstone of antibacterial therapy, characterized by a β-lactam ring fused to a dihydrothiazine ring. The stereochemistry of this bicyclic system, specifically the cis-configuration at the bridgehead C6 and C7 positions, is a hallmark of all clinically utilized cephalosporins. This guide delves into the lesser-known trans-fused cephalosporin scaffold, a key intermediate in the landmark total synthesis of Cephalosporin C by R.B. Woodward. We will explore the profound impact of this stereochemical difference on the stability of the critical β-lactam ring, providing a comprehensive overview of its synthesis, structural characteristics, and the underlying principles governing its reactivity. This document serves as a technical resource for researchers in medicinal chemistry, drug development, and infectious diseases, offering insights into the structure-activity relationships that define this vital class of antibiotics.

Introduction: The Significance of Stereochemistry in Cephalosporins

The bactericidal action of cephalosporins stems from their ability to inhibit bacterial cell wall synthesis by acylating the active site of penicillin-binding proteins (PBPs). This process is critically dependent on the reactivity of the four-membered β-lactam ring, which is, in turn, governed by its ring strain and the stereoelectronic arrangement of its substituents.

Naturally occurring and clinically effective cephalosporins exclusively possess a cis-stereochemistry at the C6 and C7 positions of the 7-aminocephalosporanic acid (7-ACA) nucleus. This configuration is crucial for their biological activity. The concept of a trans-cephalosporin, while not a clinically used entity, is of significant academic and practical interest as it emerged as a pivotal intermediate in the elegant total synthesis of Cephalosporin C by Woodward. The synthesis highlighted that the trans-isomer is a tangible, albeit transient, chemical entity. Understanding the stability and reactivity of this trans-isomer provides invaluable insights into the fundamental chemistry of β-lactam antibiotics.

The Woodward Synthesis: A Pathway to trans- and cis-Cephalosporins

The total synthesis of Cephalosporin C, a landmark achievement in organic chemistry, provides the primary context for the generation and transformation of a this compound intermediate. The key steps involving the stereochemical control of the β-lactam ring are outlined below.

Formation of the trans-Hydroxyl Ester

The synthesis commences with L-cysteine, which is elaborated to form a bicyclic intermediate. A crucial step involves the introduction of a hydroxyl group, which results in the formation of a trans-hydroxyl ester. This intermediate possesses a β-lactam ring with a trans-relationship between the hydrogen at C6 and the hydroxyl group at C7.

Stereochemical Inversion to the cis-Amino Ester

The pivotal transformation in the Woodward synthesis is the inversion of stereochemistry at the C7 position. This is accomplished through a multi-step sequence:

  • Mesylation: The hydroxyl group of the trans-hydroxyl ester is converted into a good leaving group by reacting it with methanesulfonyl chloride.

  • Azide Displacement: The mesylate is then displaced by an azide ion (N₃⁻) in an Sₙ2 reaction. This nucleophilic substitution proceeds with an inversion of configuration, leading to a cis-azido ester.

  • Reduction: Finally, the azide group is reduced to an amine, yielding the desired cis-amino ester, which is the direct precursor to the final cephalosporin structure.

This elegant stereochemical inversion underscores the deliberate and controlled manipulation of the cephalosporin core to achieve the biologically active cis-conformation.

β-Lactam Ring Stability: A Comparative Analysis of cis- and trans-Cephalosporins

While direct quantitative kinetic data comparing the hydrolysis of the trans-hydroxyl ester intermediate and the corresponding cis-amino ester from the Woodward synthesis is scarce in the literature, the principles of β-lactam chemistry and the observed reactivity in the synthetic sequence allow for a robust qualitative and inferred quantitative comparison.

The stability of the β-lactam ring is inversely proportional to its ring strain and the degree of amide resonance. The fusion of the β-lactam ring to the dihydrothiazine ring introduces significant strain, which is essential for its antibacterial activity. The stereochemistry of this fusion plays a critical role in modulating this strain.

It is generally understood that the cis-fused ring system of natural cephalosporins is more strained and therefore more reactive than a hypothetical, more relaxed trans-fused system. This increased reactivity of the cis-isomer is a key factor in its potent acylation of PBPs. The Woodward synthesis itself provides an implicit clue to the relative stabilities. The trans-hydroxyl ester is a stable, isolable intermediate that requires activation (mesylation) to undergo substitution. The subsequent reaction to the cis-azide and then the cis-amine proceeds efficiently, with the final cyclization to the cephem nucleus locking in the more reactive cis-conformation.

Quantitative Data on Related Cephalosporin Isomers

Although direct data for the Woodward intermediates is unavailable, studies on the degradation kinetics of C7-epimers of cephalosporins in aqueous solutions provide valuable insights. Epimerization at the C7 position can influence the stability of the β-lactam ring. For instance, the hydrolysis of cefdinir leads to a mixture of diastereoisomers, and the rate of C-6 epimerization has been studied.[1] Similarly, the hydrolysis of cefixime in buffer solutions shows pH-dependent degradation, with the formation of a 7-epimer under basic conditions.[2]

While not a direct comparison of the Woodward intermediates, these studies demonstrate that stereochemical changes at the C7 position significantly impact the degradation pathways and kinetics of cephalosporins. It is reasonable to extrapolate that the fundamental change from a trans- to a cis-ring fusion would have an even more pronounced effect on β-lactam stability.

Table 1: Comparative Stability of Cephalosporin Stereoisomers (Inferred and from Analogous Systems)

StereoisomerRelative Ring StrainPredicted β-Lactam Ring StabilityAntibacterial ActivityNotes
cis-Cephalosporin HigherLower (more reactive)HighThe biologically active conformation. The increased ring strain enhances the electrophilicity of the β-lactam carbonyl, facilitating PBP acylation.
This compound LowerHigher (less reactive)Low to negligibleA synthetic intermediate. The more relaxed ring conformation leads to a less reactive β-lactam, rendering it a poor inhibitor of PBPs.

Experimental Protocols

The following are detailed methodologies for the key transformations involving the trans- and cis-cephalosporin intermediates as described in the Woodward synthesis.

Synthesis of the trans-Hydroxyl Ester Intermediate
  • Starting Material: Protected L-cysteine derivative.

  • Procedure: A multi-step sequence involving the formation of a thiazolidine, followed by acylation and esterification. The key step is the introduction of a hydrazine group, followed by oxidation with lead tetraacetate (Pb(OAc)₄), which yields the trans-hydroxyl ester.[3]

  • Purification: The product is typically purified by column chromatography on silica gel.

  • Characterization: The structure and stereochemistry of the trans-hydroxyl ester are confirmed by ¹H NMR and ¹³C NMR spectroscopy, and in some cases, by X-ray crystallography.

Stereochemical Inversion to the cis-Amino Ester
  • Starting Material: trans-Hydroxyl ester.

  • Step 1: Mesylation

    • Reagents: Methanesulfonyl chloride (MsCl), diisopropylethylamine (DIPEA).

    • Solvent: Dimethylformamide (DMF).

    • Procedure: The trans-hydroxyl ester is dissolved in DMF and cooled. DIPEA and MsCl are added sequentially, and the reaction is stirred until completion.

  • Step 2: Azide Displacement

    • Reagent: Sodium azide (NaN₃).

    • Solvent: Aqueous DMF.

    • Procedure: An aqueous solution of NaN₃ is added to the reaction mixture containing the mesylate. The reaction is stirred, leading to the formation of the cis-azido ester via Sₙ2 inversion.

  • Step 3: Reduction

    • Reagent: Aluminum amalgam (Al-Hg).

    • Solvent: Methanol (MeOH).

    • Procedure: The cis-azido ester is dissolved in methanol and treated with aluminum amalgam. The reaction mixture is stirred until the azide is fully reduced to the amine, yielding the cis-amino ester.[4]

  • Purification and Characterization: The final cis-amino ester is purified by chromatography and characterized by NMR spectroscopy and other analytical techniques to confirm the stereochemical inversion.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key synthetic transformations and the proposed mechanism of PBP inhibition.

woodward_synthesis l_cysteine L-Cysteine Derivative trans_hydroxyl trans-Hydroxyl Ester (More Stable β-Lactam) l_cysteine->trans_hydroxyl Multi-step synthesis (Pb(OAc)₄ oxidation) mesylate trans-Mesylate trans_hydroxyl->mesylate MsCl, DIPEA cis_azide cis-Azido Ester mesylate->cis_azide NaN₃ (Sₙ2 Inversion) cis_amino cis-Amino Ester (Less Stable β-Lactam) cis_azide->cis_amino Al-Hg Reduction cephalosporin_c Cephalosporin C (Biologically Active) cis_amino->cephalosporin_c Further Elaboration & Cyclization

Caption: Woodward Synthesis of Cephalosporin C.

pbp_inhibition pbp Penicillin-Binding Protein (PBP) (Active Site Serine) complex Non-covalent Michaelis Complex pbp->complex cis_ceph cis-Cephalosporin (Strained β-Lactam) cis_ceph->complex acylated_pbp Acyl-Enzyme Intermediate (Inactivated PBP) complex->acylated_pbp Nucleophilic Attack (Ring Opening) hydrolysis Slow Hydrolysis acylated_pbp->hydrolysis Water inactive_ceph Inactive, Hydrolyzed Cephalosporin hydrolysis->inactive_ceph regenerated_pbp Regenerated PBP hydrolysis->regenerated_pbp

Caption: Mechanism of PBP Inhibition by cis-Cephalosporin.

Conclusion

References

Early Research on "trans-Cephalosporin" Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The antibacterial efficacy of cephalosporin antibiotics is critically dependent on the stereochemistry of the bicyclic core, 7-aminocephalosporanic acid (7-ACA). The naturally occurring and biologically active cephalosporins possess a cis-stereochemistry at the C6 and C7 positions of the β-lactam ring. However, early research into the structure-activity relationships (SAR) of cephalosporins involved the synthesis and evaluation of the unnatural trans-isomers to understand the spatial requirements for antibacterial activity. This technical guide provides an in-depth overview of the early research on these "trans-cephalosporin" derivatives, focusing on their synthesis, biological evaluation, and the mechanistic insights gained from these studies.

Core Concepts: The Significance of C6/C7 Stereochemistry

The β-lactam ring is the pharmacophore of cephalosporins, responsible for their inhibitory action on bacterial cell wall synthesis. The specific three-dimensional arrangement of the substituents on this ring, particularly the acylamino side chain at C7 and the hydrogen at C6, is crucial for binding to penicillin-binding proteins (PBPs), the target enzymes. In naturally occurring cephalosporins, the C6 hydrogen and the C7 acylamino group are in a cis configuration. Early researchers hypothesized that altering this stereochemistry to a trans configuration would significantly impact the molecule's shape and, consequently, its biological activity.

Synthesis of 6,7-trans-Cephalosporin Derivatives

The synthesis of 6,7-trans-cephalosporin derivatives presented a significant challenge to early organic chemists. The natural biosynthetic pathway exclusively produces the cis-isomer. Therefore, chemical methods were developed to epimerize the C7 position of natural cephalosporins or to achieve a trans-selective synthesis from acyclic precursors.

Experimental Protocol: Epimerization at C7

A common strategy to obtain the trans-isomer involved the epimerization of the C7-amino group of a 7-aminocephalosporanic acid derivative. The following is a generalized protocol based on early synthetic studies:

  • Protection of Carboxyl Group: The carboxylic acid at C4 is first protected, typically as a p-methoxybenzyl (PMB) or diphenylmethyl (DPM) ester, to prevent unwanted side reactions.

  • Formation of a Schiff Base: The C7-amino group is reacted with an aldehyde, such as benzaldehyde, to form a Schiff base (an imine).

  • Epimerization: The crucial step involves the treatment of the Schiff base with a base, such as 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU) or triethylamine. The base abstracts the acidic proton at C7, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of the cis and trans isomers. The ratio of the isomers is dependent on the reaction conditions and the nature of the substituents.

  • Hydrolysis of Schiff Base: The Schiff base of the isomer mixture is then hydrolyzed under acidic conditions to regenerate the free amino group.

  • Separation of Isomers: The resulting mixture of the cis and trans 7-aminocephalosporanic acid esters is then separated using chromatographic techniques, such as column chromatography.

  • Acylation and Deprotection: The separated trans-7-aminocephalosporanic acid ester is then acylated with a desired side chain, followed by deprotection of the C4-carboxyl group to yield the final this compound derivative.

Experimental Workflow for Epimerization

experimental_workflow start 7-Aminocephalosporanic Acid (7-ACA) (cis-isomer) protect Protection of C4-COOH (e.g., PMB ester) start->protect schiff Schiff Base Formation (with Benzaldehyde) protect->schiff epimerize Epimerization (Base, e.g., DBU) schiff->epimerize hydrolyze Schiff Base Hydrolysis (Acidic conditions) epimerize->hydrolyze separate Isomer Separation (Chromatography) hydrolyze->separate acylate Acylation of trans-isomer separate->acylate deprotect Deprotection of C4-COOH acylate->deprotect end This compound Derivative deprotect->end

Caption: Generalized workflow for the synthesis of this compound derivatives via C7 epimerization.

Biological Activity of this compound Derivatives

Early studies consistently demonstrated that the 6,7-trans-cephalosporin derivatives exhibited significantly reduced antibacterial activity compared to their corresponding natural cis-isomers. This finding underscored the critical importance of the cis-stereochemistry for potent antibacterial action.

Quantitative Data: Comparative Antibacterial Activity

The following table summarizes hypothetical comparative data based on the trends reported in early literature. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Cephalosporin DerivativeStereochemistryMIC (µg/mL) vs. Staphylococcus aureusMIC (µg/mL) vs. Escherichia coli
Cephalothincis0.58
trans-Cephalothintrans> 128> 128
Cephalexincis416
trans-Cephalexintrans> 256> 256

Note: The data presented are illustrative and intended to reflect the general findings of early research, which showed a dramatic loss of activity in the trans-isomers.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of cephalosporins is the inhibition of bacterial cell wall synthesis by acylating the active site of penicillin-binding proteins (PBPs).[1] The reduced activity of the trans-isomers is attributed to a poor fit within the active site of these enzymes.

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

mechanism_of_action cluster_bacterium Bacterial Cell cluster_antibiotics Antibiotic Action PBP Penicillin-Binding Protein (PBP) Cell_wall Bacterial Cell Wall PBP->Cell_wall Cross-links Lysis Cell Lysis PBP->Lysis Inhibition leads to PG_precursor Peptidoglycan Precursor PG_precursor->PBP Binds to cis_Ceph cis-Cephalosporin cis_Ceph->PBP Binds and Inhibits (High Affinity) trans_Ceph This compound trans_Ceph->PBP Poor Binding (Low Affinity)

References

Methodological & Application

Synthesis of a trans-Cephalosporin Intermediate for Laboratory-Scale Production of Cephalosporin Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of a key intermediate in the production of semi-synthetic cephalosporin antibiotics. The synthesis of cephalosporins, a critical class of β-lactam antibiotics, involves the intricate construction of a bicyclic system composed of a β-lactam ring fused to a dihydrothiazine ring. While the final therapeutically active cephalosporins possess a cis-stereochemistry in the β-lactam ring, the synthesis pathway can involve a trans-configured intermediate. This protocol outlines a representative multi-step synthesis, culminating in the formation of the cephalosporin nucleus, which can then be further modified to produce a variety of cephalosporin derivatives. The procedures detailed herein are based on established chemical principles and synthetic routes, providing a foundational methodology for researchers in the field of medicinal chemistry and drug development.

Introduction

Cephalosporins are a cornerstone in the treatment of bacterial infections, valued for their broad spectrum of activity and favorable safety profile.[1] The core of all cephalosporins is the 7-aminocephalosporanic acid (7-ACA) nucleus, which consists of a β-lactam ring fused to a dihydrothiazine ring.[1] The chemical modification of 7-ACA has led to the development of numerous semi-synthetic cephalosporins with enhanced antibacterial properties.[1]

The synthesis of the cephalosporin framework is a significant undertaking in organic chemistry. A landmark in this field is the total synthesis of Cephalosporin C by R.B. Woodward, which started from L-cysteine.[2][3] A key feature of this and other cephalosporin syntheses is the stereocontrolled formation of the β-lactam ring. While the final active compounds exhibit a cis-relationship between the hydrogens at positions 6 and 7 of the cephalosporin nucleus, the synthetic pathway can proceed through intermediates with a trans-configuration. For instance, Woodward's synthesis involved the formation of a trans-hydroxyl ester, which was subsequently converted to the necessary cis-amino ester for cyclization into the β-lactam ring.[2][4]

This application note details a laboratory-scale protocol for the synthesis of a cephalosporin derivative, focusing on the acylation of the 7-amino group of a cephalosporanic acid derivative. This process is a common final step in the preparation of many commercial cephalosporin antibiotics. The provided protocol for the synthesis of Cefazolin, a first-generation cephalosporin, from a 7-ACA derivative serves as a practical example.

Experimental Protocols

This section provides a detailed methodology for the synthesis of Cefazolin, a semi-synthetic cephalosporin, from a derivative of 7-aminocephalosporanic acid (7-ACA).

Materials and Equipment
  • 7-amino-3-(2-methyl-1,3,4-thiadiazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid hydrochloride (TDA-HCl)

  • 1H-tetrazole-1-acetyl chloride

  • N,N-dimethylacetamide (DMAc)

  • Water (deionized)

  • Sodium acetate

  • Hydrochloric acid (concentrated)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Buchner funnel and filter paper

  • pH meter

  • Standard laboratory glassware

Synthesis of Cefazolin
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 7-amino-3-(2-methyl-1,3,4-thiadiazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid hydrochloride (TDA-HCl) in N,N-dimethylacetamide (DMAc). Cool the suspension in an ice bath with stirring.

  • Acylation: Slowly add 1H-tetrazole-1-acetyl chloride to the cooled suspension. Continue stirring the reaction mixture in the ice bath for approximately 25 minutes.

  • Work-up and Precipitation: After the reaction period, remove the ice bath. Add deionized water to the reaction mixture, followed by the addition of sodium acetate. Stir the mixture to dissolve the sodium acetate. The pH of the resulting solution should be approximately 4.6.

  • Isolation of Unreacted Starting Material: A slight precipitate of unacylated TDA may form. If so, filter the mixture and wash the solid with a small amount of water.

  • Crystallization of Cefazolin: Warm the filtrate to approximately 30°C. Acidify the filtrate to a pH of 1.9 by the dropwise addition of concentrated hydrochloric acid. Seeding the solution with a small crystal of Cefazolin may be necessary to induce crystallization.

  • Isolation and Drying: Allow the crystals to form over a period of 20-30 minutes. Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold water and then dry them to obtain Cefazolin.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of Cefazolin. Please note that yields can vary based on reaction scale and purity of reagents.

ParameterValueReference
Starting Material 7-amino-3-(2-methyl-1,3,4-thiadiazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid hydrochloride (TDA-HCl)[5]
Acylating Agent 1H-tetrazole-1-acetyl chloride[5]
Solvent N,N-dimethylacetamide (DMAc)[5]
Reaction Temperature 0-5 °C (ice bath)[5]
Reaction Time ~25 minutes[5]
Precipitation pH ~4.6 (with sodium acetate)[5]
Crystallization pH 1.9 (with HCl)[5]
Product Cefazolin[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in the synthesis of semi-synthetic cephalosporins.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_synthesis Semi-Synthesis cluster_product Final Product Start_CephC Cephalosporin C Intermediate_7ACA 7-ACA / 7-ADCA Start_CephC->Intermediate_7ACA Enzymatic or Chemical Hydrolysis Start_Penicillin Penicillin Start_Penicillin->Intermediate_7ACA Ring Expansion Acylation Acylation of 7-amino group Intermediate_7ACA->Acylation Reaction with activated acyl group Final_Cephalosporin Semi-synthetic Cephalosporin (e.g., Cefazolin) Acylation->Final_Cephalosporin Formation of amide bond

Caption: General workflow for the synthesis of semi-synthetic cephalosporins.

Cefazolin_Synthesis_Detail TDA_HCl TDA-HCl in DMAc Reaction Acylation Reaction (0-5 °C, 25 min) TDA_HCl->Reaction Acyl_Chloride 1H-tetrazole-1-acetyl chloride Acyl_Chloride->Reaction Workup Aqueous Work-up (Water, Sodium Acetate) Reaction->Workup Filtration1 Filter unreacted TDA Workup->Filtration1 Acidification Acidify to pH 1.9 (HCl) Filtration1->Acidification Filtrate Crystallization Crystallization Acidification->Crystallization Filtration2 Filter and Dry Product Crystallization->Filtration2 Cefazolin Cefazolin Product Filtration2->Cefazolin

Caption: Detailed workflow for the laboratory synthesis of Cefazolin.

Conclusion

The protocol provided in this application note offers a representative method for the laboratory-scale synthesis of a semi-synthetic cephalosporin. While the concept of a "trans-cephalosporin" as a final product is not standard, the involvement of trans-intermediates is a key aspect of certain synthetic routes to the stereochemically crucial cis-β-lactam core. The detailed synthesis of Cefazolin from a 7-ACA derivative serves as a practical guide for researchers. Adherence to the outlined procedures and careful control of reaction parameters are essential for successful synthesis and purification of the final cephalosporin product. Further research can focus on the development of novel cephalosporin derivatives by modifying the acyl side chain attached to the 7-amino position, potentially leading to new antibiotics with improved efficacy.

References

Application Notes & Protocols for the Quantification of Cephalosporin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of analytical methodologies for the quantification of cephalosporin antibiotics, with a specific focus on the separation and analysis of geometric isomers, herein hypothetically referred to as "trans-Cephalosporin." The protocols and data presented are generalized to serve as a framework for researchers, scientists, and drug development professionals. Specific parameters should be optimized based on the particular cephalosporin molecule of interest.

Introduction

Cephalosporins are a crucial class of β-lactam antibiotics widely used in clinical practice. During their synthesis or under certain storage conditions, cephalosporins can form various isomers, including geometric (cis/trans) isomers. The presence and concentration of these isomers are critical quality attributes to monitor, as they may exhibit different pharmacological activities, toxicities, or stability profiles. Therefore, robust and validated analytical methods are essential for their accurate quantification in drug substances and pharmaceutical formulations.

This document outlines a high-performance liquid chromatography (HPLC) method coupled with UV detection, a widely accepted technique for the analysis of cephalosporin isomers.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for the separation and quantification of closely related compounds like isomers due to its high resolution and sensitivity. The following protocol describes a general HPLC-UV method that can be adapted for a specific "this compound" analysis.

Experimental Protocol: HPLC-UV Quantification

This protocol provides a starting point for method development and validation.

2.1.1. Materials and Reagents

  • Reference standards of the cephalosporin and its "trans" isomer (if available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)

2.1.2. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

  • Chromatography data system (CDS) for data acquisition and processing

2.1.3. Chromatographic Conditions (Example)

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5-40% B; 15-18 min: 40-95% B; 18-20 min: 95% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or the λmax of the specific cephalosporin)
Injection Volume 10 µL

2.1.4. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve the reference standard of the cephalosporin in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of known concentration. Prepare a series of calibration standards by serial dilution.

  • Sample Solution: Prepare the sample containing the "this compound" by dissolving it in the same solvent as the standard to achieve a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

2.1.5. Data Analysis and Quantification

  • Identify the peaks corresponding to the cephalosporin and its "trans" isomer based on their retention times, which should be confirmed by analyzing the reference standards.

  • Construct a calibration curve by plotting the peak area of the main cephalosporin isomer against its concentration.

  • Quantify the "this compound" in the sample using the calibration curve of the main isomer, assuming a similar response factor, or by using a specific reference standard for the "trans" isomer if available.

Method Validation Parameters (Illustrative Data)

The following table summarizes typical performance characteristics of a validated HPLC method for isomer quantification.

ParameterTypical Acceptance CriteriaExample Result
Linearity (r²) ≥ 0.9990.9995
Range 1 - 150 µg/mL1 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%0.8%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 100.3 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 99%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of "this compound" using HPLC.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification A Weigh Reference Standard & Sample B Dissolve in Appropriate Solvent A->B C Perform Serial Dilutions for Standards B->C D Filter all Solutions (0.45 µm) C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Areas G->H I Construct Calibration Curve H->I J Quantify 'this compound' I->J G center Validated Analytical Method A Specificity center->A B Linearity center->B C Accuracy center->C D Precision center->D E Range center->E F LOD & LOQ center->F G Robustness center->G

Application Note: Quantitative Analysis of trans-Cephalosporin by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of trans-Cephalosporin in a research setting using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a trans-substituted cephalosporin identified as a potent inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme conferring broad antibiotic resistance.[1] The methodology presented here is based on established principles of cephalosporin analysis and is intended to provide a framework for researchers working on the development and characterization of this and similar compounds. The protocols cover sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Cephalosporins are a major class of β-lactam antibiotics widely used in clinical practice.[2] The emergence of antibiotic resistance, particularly through enzymes like NDM-1, necessitates the development of new and effective inhibitors. This compound (Molecular Formula: C16H14N2O4S3, Molecular Weight: 394.49) is a promising inhibitor of NDM-1.[1][3] Accurate and precise quantification of this compound is essential for pharmacokinetic, pharmacodynamic, and drug metabolism studies.

LC-MS/MS is the preferred analytical technique for the determination of cephalosporins in complex biological matrices due to its high sensitivity and selectivity.[4][5] This application note outlines a comprehensive protocol for the analysis of this compound, including a detailed workflow, instrument parameters, and data presentation.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Dilution Dilution Supernatant_Transfer->Dilution LC_Separation Liquid Chromatography (C18 Column) Dilution->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Reporting Reporting Quantification->Reporting

A generalized workflow for the LC-MS/MS analysis of this compound.

Predicted Fragmentation Pathway

The fragmentation of cephalosporins in tandem mass spectrometry is well-characterized and typically involves the cleavage of the β-lactam ring.[6][7] While specific fragmentation data for the named "this compound" is not publicly available, a predicted pathway can be inferred from its structure and the known behavior of other cephalosporins. Electrospray ionization in positive mode (ESI+) is commonly used for cephalosporin analysis.[6]

fragmentation Predicted Fragmentation of this compound Parent Precursor Ion [M+H]+ m/z 395.0 Fragment1 Product Ion 1 Cleavage of β-lactam ring m/z (predicted) Parent:precursor->Fragment1 CID Fragment2 Product Ion 2 Loss of side chain m/z (predicted) Parent:precursor->Fragment2 CID

A predicted fragmentation pathway for this compound under CID.

Experimental Protocols

Sample Preparation
  • Matrix: Human plasma (or other relevant biological fluid).

  • Internal Standard (IS): A structurally similar cephalosporin not present in the sample should be chosen (e.g., Cefuroxime).

  • Procedure:

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add 20 µL of internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: Liquid Chromatography Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.01090
6.01090
6.1955
8.0955
Mass Spectrometry
ParameterSetting
Instrument Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage 5500 V
Collision Gas Nitrogen

Table 2: MRM Transitions and Parameters for this compound and a Representative Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
This compound 395.0Predicted8035
Cefuroxime (IS) 425.1207.19030

Note: The product ion for this compound needs to be determined experimentally by infusing a standard solution and performing a product ion scan.

Quantitative Data Summary

The following tables represent typical performance characteristics for the quantitative analysis of cephalosporins by LC-MS/MS. These values should be established and validated for the specific analysis of this compound.

Table 3: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
This compound 1 - 1000> 0.995

Table 4: Precision and Accuracy

AnalyteQC Level (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compound Low (3)< 15< 1585 - 115
Mid (100)< 15< 1585 - 115
High (800)< 15< 1585 - 115

Conclusion

This application note provides a detailed framework for the development of a sensitive and specific LC-MS/MS method for the quantitative analysis of this compound. The outlined protocols for sample preparation, liquid chromatography, and mass spectrometry are based on established methodologies for the analysis of cephalosporins. While the specific fragmentation pattern and optimal mass spectrometry parameters for this compound need to be determined empirically, the information provided herein serves as a comprehensive starting point for researchers in the field of antibiotic drug development. The use of a robust and validated LC-MS/MS method will be crucial in advancing the understanding of the pharmacokinetic and pharmacodynamic properties of this novel NDM-1 inhibitor.

References

In vivo efficacy studies of "trans-Cephalosporin" in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: In Vivo Efficacy of "trans-Cephalosporin" in Animal Models

Introduction

Cephalosporins are a cornerstone of antibacterial therapy, and the development of novel derivatives with enhanced efficacy, particularly against resistant pathogens, is a critical area of research.[1][2] "this compound" represents a hypothetical, next-generation cephalosporin analog designed for enhanced stability and potent activity. These application notes provide a comprehensive framework for evaluating the in vivo efficacy of "this compound" using established and validated animal models. The protocols outlined below are designed for researchers, scientists, and drug development professionals to assess the pharmacokinetic profile and therapeutic efficacy of novel cephalosporin candidates.

The primary objectives of these studies are to:

  • Determine the pharmacokinetic (PK) and pharmacodynamic (PD) parameters of "this compound."

  • Evaluate the efficacy in localized and systemic infection models.

  • Establish a dose-response relationship to inform potential clinical applications.

Section 1: Pharmacokinetic (PK) Studies in Murine Models

A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to its development.[3][4][5] The following protocol describes a single-dose pharmacokinetic study in mice.

1.1. Experimental Protocol: Single-Dose Pharmacokinetics

  • Animal Model: Use 6-8 week old female BALB/c mice. Acclimate animals for at least 72 hours before the experiment.

  • Housing: House mice in a controlled environment with a 12-hour light/dark cycle and provide access to food and water ad libitum.

  • Drug Administration:

    • Prepare "this compound" in a sterile vehicle (e.g., physiological saline).

    • Administer a single dose of "this compound" via the intended clinical route (e.g., intravenous (IV) or intraperitoneal (IP) injection). A typical dose for a new cephalosporin might range from 10 to 50 mg/kg.[6][7]

  • Sample Collection:

    • Collect blood samples (approximately 50-100 µL) via retro-orbital or tail-vein sampling at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

    • Collect samples into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of "this compound" in plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Data Analysis:

    • Calculate key pharmacokinetic parameters using non-compartmental analysis.

1.2. Data Presentation: Pharmacokinetic Parameters

Summarize the calculated pharmacokinetic parameters in a tabular format for clarity and ease of comparison.

ParameterSymbolDefinition"this compound" (Value)
Maximum Plasma ConcentrationCmaxThe highest observed concentration of the drug in plasma.(e.g., 50 µg/mL)
Time to Maximum ConcentrationTmaxThe time at which Cmax is observed.(e.g., 15 min)
Area Under the CurveAUC(0-t)The total drug exposure over a specified time interval.(e.g., 3000 µg·min/mL)
Elimination Half-Lifet1/2The time required for the drug concentration to decrease by half.(e.g., 90 min)
ClearanceCLThe volume of plasma cleared of the drug per unit time.(e.g., 0.5 mL/min)
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.(e.g., 50 mL)

Section 2: Efficacy in a Murine Thigh Infection Model

The neutropenic murine thigh infection model is a standard and highly reproducible model for evaluating the in vivo efficacy of antibiotics against localized soft tissue infections.[8][9][10][11]

2.1. Experimental Protocol: Neutropenic Thigh Infection

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally at 150 mg/kg four days before infection and 100 mg/kg one day before infection to induce neutropenia.[8][10]

  • Infection:

    • Culture the challenge organism (e.g., a clinical isolate of Methicillin-Resistant Staphylococcus aureus - MRSA) to mid-log phase.

    • Inject 0.1 mL of the bacterial suspension (approximately 10^6 CFU/mL) into the thigh muscles of the mice.

  • Treatment:

    • Initiate treatment with "this compound" at various doses (e.g., 10, 20, 40 mg/kg) two hours post-infection. Include a vehicle control group.

    • Administer the drug via the same route as in the PK study.

  • Endpoint Analysis:

    • Euthanize mice 24 hours post-infection.

    • Aseptically dissect the thigh tissue.

    • Homogenize the tissue in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).[8]

  • Data Analysis:

    • Calculate the change in bacterial load (log10 CFU/thigh) for each treatment group compared to the control group.

2.2. Data Presentation: Efficacy in Thigh Infection Model

Treatment GroupDose (mg/kg)Mean Bacterial Load (log10 CFU/thigh) ± SDReduction in Bacterial Load (log10 CFU) vs. Control
Vehicle Control-7.5 ± 0.4-
"this compound"105.2 ± 0.52.3
"this compound"204.1 ± 0.33.4
"this compound"403.0 ± 0.44.5
Comparator Antibiotic(Dose)(Value)(Value)

Section 3: Efficacy in a Murine Sepsis Model

A systemic infection model, such as sepsis induced by cecal ligation and puncture (CLP) or intraperitoneal injection of bacteria, is crucial for evaluating the efficacy of an antibiotic in a life-threatening condition.[12][13][14][15]

3.1. Experimental Protocol: Systemic Infection (Sepsis) Model

  • Animal Model: Use 8-10 week old male C57BL/6 mice.

  • Induction of Sepsis:

    • Option A: Cecal Ligation and Puncture (CLP): Anesthetize the mouse, perform a midline laparotomy to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it once with a 21-gauge needle. Return the cecum to the peritoneal cavity and close the incision.[15]

    • Option B: IP Injection: Inject a lethal dose (e.g., 10^8 CFU) of a relevant pathogen (e.g., Escherichia coli) intraperitoneally.

  • Treatment:

    • Administer "this compound" or vehicle control at a set time post-infection (e.g., 1-2 hours).

    • Multiple doses may be required depending on the drug's half-life.

  • Monitoring and Endpoint:

    • Monitor the mice for signs of sepsis (e.g., lethargy, piloerection, hypothermia).

    • The primary endpoint is survival over a defined period (e.g., 7 days).

  • Data Analysis:

    • Compare the survival rates between the treatment and control groups using Kaplan-Meier survival analysis.

3.2. Data Presentation: Efficacy in Sepsis Model

Treatment GroupDose (mg/kg)Number of AnimalsSurvival Rate (%) at Day 7
Vehicle Control-1010
"this compound"201060
"this compound"401090
Comparator Antibiotic(Dose)10(Value)

Section 4: Visualizations

4.1. Mechanism of Action

Cephalosporins act by inhibiting bacterial cell wall synthesis.[1][2][16] They bind to penicillin-binding proteins (PBPs), which are essential for the final step of peptidoglycan synthesis.[1][16] This inhibition leads to a compromised cell wall and ultimately cell lysis.

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Synthesizes Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to Lysis Cell Lysis CellWall->Lysis Weakened Wall Leads to Cephalosporin This compound Cephalosporin->PBP Inhibits

Caption: General mechanism of action for cephalosporins.

4.2. Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo efficacy study.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimation Animal Acclimation (≥72 hrs) Neutropenia Induce Neutropenia (if required) Acclimation->Neutropenia Infection Bacterial Infection (Thigh or IP) Neutropenia->Infection Treatment Administer 'this compound' Infection->Treatment Monitoring Monitor Health/ Survival Treatment->Monitoring Endpoint Endpoint Reached (e.g., 24 hrs or 7 days) Monitoring->Endpoint Harvest Harvest Tissues/ Record Survival Endpoint->Harvest Quantify Quantify Bacterial Load (CFU) Harvest->Quantify Analyze Statistical Analysis (PK/PD, Survival) Quantify->Analyze

References

Application Notes and Protocols for trans-Cephalosporin Delivery Systems in Targeted Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Cephalosporins represent a versatile and highly promising platform for the development of targeted drug delivery systems. This approach leverages the unique chemical properties of the cephalosporin backbone to create prodrugs that remain inactive until they reach their intended target, where they are cleaved by specific enzymes to release a potent therapeutic agent. This strategy is particularly effective in oncology and infectious diseases, where targeted delivery can enhance efficacy while minimizing systemic toxicity.

The core principle of this delivery system lies in the enzymatic activity of β-lactamases. These enzymes, either endogenously expressed by bacteria or targeted to tumor sites via antibody-drug conjugates (a strategy known as Antibody-Directed Enzyme Prodrug Therapy or ADEPT), recognize and hydrolyze the β-lactam ring of the cephalosporin molecule.[1][2][3][4] This cleavage initiates a cascade reaction that results in the release of the conjugated drug at the 3'-position of the cephalosporin structure.[1][2] This targeted activation ensures that the cytotoxic or antimicrobial effects of the payload are localized to the diseased tissue, thereby sparing healthy cells.[5]

These application notes provide an overview of the design, mechanism, and application of trans-cephalosporin delivery systems, along with detailed protocols for their synthesis, characterization, and evaluation.

Data Presentation

Table 1: Kinetic Parameters of β-Lactamase-Mediated Prodrug Activation
Cephalosporin ProdrugEnzymekcat/KM (s⁻¹M⁻¹)Reference
Cephalosporin-Taxol (PROTAX)β-Lactamase(1.4 ± 0.1) x 10⁵[6]
NitrocefinVarious Class C β-Lactamases27 to 5000 s⁻¹[7]
Table 2: In Vitro Cytotoxicity of Cephalosporin Prodrugs
Cell LineProdrugParent DrugProdrug IC₅₀ (nM)Parent Drug IC₅₀ (nM)Fold DifferenceReference
SK-BR-3 (Breast Cancer)Cephalosporin-Taxol (PROTAX)Paclitaxel~10-fold less toxic than paclitaxel-~10[6]
U937 (Leukemia)Cephalosporin-CC-1065 analogueCC-1065 analogue0.90.0910[5][8][9]
MCF7 (Breast Cancer)A paclitaxel prodrugPaclitaxel35.71.8~20[10]

Note: IC₅₀ values can vary depending on the cell line and assay conditions.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Prodrug Activation and Action

G cluster_extracellular Extracellular Space / Target Site cluster_intracellular Intracellular Space Prodrug Prodrug Enzyme β-Lactamase Prodrug->Enzyme Hydrolysis of β-lactam ring Active_Drug_Ext Active Drug Enzyme->Active_Drug_Ext Release Active_Drug_Int Active Drug Active_Drug_Ext->Active_Drug_Int Cellular Uptake Target Intracellular Target (e.g., DNA, Tubulin) Active_Drug_Int->Target Binding Effect Therapeutic Effect (e.g., Apoptosis, Cell Cycle Arrest) Target->Effect G Start Prodrug Design Synthesis Synthesis & Purification Start->Synthesis Characterization Characterization (HPLC, NMR, MS) Synthesis->Characterization In_Vitro_Enzyme In Vitro Enzyme Assay (β-Lactamase Activity) Characterization->In_Vitro_Enzyme In_Vitro_Cell In Vitro Cytotoxicity Assay (IC50 Determination) In_Vitro_Enzyme->In_Vitro_Cell In_Vivo_Animal In Vivo Animal Model (Efficacy & Toxicity) In_Vitro_Cell->In_Vivo_Animal End Preclinical Candidate In_Vivo_Animal->End G Step1 Step 1: Administer Antibody-Enzyme Conjugate Localization Conjugate localizes to tumor site Step1->Localization Clearance Unbound conjugate clears from circulation Localization->Clearance Step2 Step 2: Administer Cephalosporin Prodrug Clearance->Step2 Activation Prodrug is activated by localized enzyme Step2->Activation Drug_Release Active drug is released at the tumor site Activation->Drug_Release Bystander_Effect Drug diffuses and kills neighboring tumor cells Drug_Release->Bystander_Effect Therapeutic_Outcome Targeted Tumor Cell Death Bystander_Effect->Therapeutic_Outcome

References

Application Notes and Protocols: Cell Culture Assays for Cephalosporin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalosporins are a broad class of β-lactam antibiotics widely used to treat bacterial infections. Their primary mechanism of action involves the inhibition of peptidoglycan synthesis in the bacterial cell wall, a structure absent in mammalian cells.[1][2] Consequently, cephalosporins generally exhibit low toxicity in humans.[2][3] However, at high concentrations or with prolonged exposure, some cephalosporins have been associated with adverse effects, necessitating the evaluation of their cytotoxic potential in mammalian cells. This document provides detailed protocols for three common colorimetric assays to assess the in vitro cytotoxicity of cephalosporins: the MTT, LDH, and Neutral Red Uptake assays.

These assays measure different aspects of cellular health, providing a comprehensive overview of potential cytotoxic effects. The MTT assay assesses metabolic activity, the LDH assay measures membrane integrity, and the Neutral Red Uptake assay evaluates lysosomal function.

Recommended Cell Lines

The choice of cell line for cytotoxicity testing should be guided by the intended therapeutic application of the cephalosporin. For general screening, commonly used cell lines include:

  • HepG2 (Human Hepatocellular Carcinoma): Relevant for assessing potential hepatotoxicity.

  • HEK293 (Human Embryonic Kidney): Relevant for assessing potential nephrotoxicity.

  • HaCaT (Human Keratinocytes): A common choice for assessing dermal toxicity.

  • U937 (Human Monocytic Cell Line): Can be used to evaluate effects on immune cells.[4]

Data Presentation: Evaluating Cephalosporin Cytotoxicity

The following tables summarize hypothetical data from cytotoxicity assays performed on HepG2 cells treated with a generic "trans-Cephalosporin" for 24 hours.

Table 1: MTT Assay - Cell Viability

This compound (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
101.22 ± 0.0797.6
501.15 ± 0.0992.0
1000.98 ± 0.0678.4
2500.65 ± 0.0552.0
5000.31 ± 0.0424.8
10000.15 ± 0.0312.0

Table 2: LDH Assay - Cytotoxicity

This compound (µM)LDH Release (Absorbance at 490 nm) (Mean ± SD)% Cytotoxicity
0 (Spontaneous Release)0.12 ± 0.020
100.14 ± 0.032.5
500.20 ± 0.0410.0
1000.35 ± 0.0528.8
2500.68 ± 0.0770.0
5000.85 ± 0.0991.3
10000.90 ± 0.1097.5
Maximum Release0.92 ± 0.08100

Table 3: Neutral Red Uptake Assay - Cell Viability

This compound (µM)Absorbance (540 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)0.98 ± 0.06100
100.95 ± 0.0596.9
500.88 ± 0.0789.8
1000.75 ± 0.0676.5
2500.49 ± 0.0450.0
5000.24 ± 0.0324.5
10000.11 ± 0.0211.2

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • "this compound" stock solution

  • 96-well plates

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[7]

  • Prepare serial dilutions of "this compound" in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the cephalosporin).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[5][8]

  • Incubate the plate for 1.5 to 4 hours at 37°C until purple formazan crystals are visible.[7][8]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]

  • Read the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[9]

Materials:

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • Cell culture medium

  • "this compound" stock solution

  • 96-well plates

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.

  • Prepare serial dilutions of "this compound" in cell culture medium.

  • Treat the cells with various concentrations of the test compound. Include the following controls:

    • Vehicle-only cells control: for spontaneous LDH release.[9]

    • No-cell control: medium only for background absorbance.[9]

    • Maximum LDH release control: treat a set of untreated cells with lysis buffer 30-45 minutes before the end of the experiment.[10]

  • Incubate the plate for the desired exposure period.

  • After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm within one hour.

Neutral Red Uptake (NRU) Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[11]

Materials:

  • Neutral Red solution (e.g., 50 µg/mL in culture medium)

  • Cell culture medium

  • "this compound" stock solution

  • 96-well plates

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)[12]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and incubate overnight to achieve at least 50% confluency.[12]

  • Treat the cells with serial dilutions of "this compound" and incubate for the desired duration.

  • After the treatment period, remove the medium and wash the cells with DPBS.

  • Add 100 µL of Neutral Red solution to each well and incubate for 2-3 hours at 37°C.[13]

  • Remove the Neutral Red solution and wash the cells with DPBS.

  • Add 150 µL of destain solution to each well.[12]

  • Shake the plate on a plate shaker for 10 minutes to extract the dye.[12][13]

  • Measure the absorbance at 540 nm using a microplate reader.[12]

Visualizations

Experimental Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_read Measurement seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat add_mtt Add MTT Reagent treat->add_mtt incubate Incubate (1.5-4h) add_mtt->incubate add_sol Add Solubilization Solution incubate->add_sol read_abs Read Absorbance at 570 nm add_sol->read_abs

Caption: MTT Assay Workflow.

LDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_read Measurement seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat centrifuge Centrifuge Plate treat->centrifuge transfer Transfer Supernatant centrifuge->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate Incubate (30 min) add_reagent->incubate add_stop Add Stop Solution incubate->add_stop read_abs Read Absorbance at 490 nm add_stop->read_abs

Caption: LDH Assay Workflow.

NRU_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_read Measurement seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat add_nr Add Neutral Red Solution treat->add_nr incubate Incubate (2-3h) add_nr->incubate wash Wash with DPBS incubate->wash add_destain Add Destain Solution wash->add_destain read_abs Read Absorbance at 540 nm add_destain->read_abs Apoptosis_Pathway cluster_stimulus Stimulus cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_execution Execution Phase cephalosporin High Concentration This compound mito_stress Mitochondrial Stress cephalosporin->mito_stress cyto_c Cytochrome c Release mito_stress->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome cas9 Pro-Caspase-9 -> Caspase-9 apoptosome->cas9 cas3 Pro-Caspase-3 -> Caspase-3 cas9->cas3 substrates Cleavage of Cellular Substrates cas3->substrates apoptosis Apoptosis (DNA Fragmentation, Membrane Blebbing) substrates->apoptosis

References

Application Notes and Protocols: Enhancing Antibacterial Activity of Cephalosporins in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalosporins are a cornerstone class of β-lactam antibiotics that function by disrupting the synthesis of the peptidoglycan layer of bacterial cell walls, leading to cell death.[1][2][3] They achieve this by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][4] The clinical utility of cephalosporins, however, is increasingly threatened by the emergence of antibiotic resistance, primarily driven by the production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[2]

To combat this resistance, combination therapies involving cephalosporins and other antimicrobial agents, particularly β-lactamase inhibitors, have become a critical strategy. These combinations can restore the efficacy of cephalosporins against resistant bacteria.[2][5]

The term "trans-cephalosporin" has appeared in a specific research context, describing a unique cephalosporin derivative used as a fluorogenic probe for the detection of specific β-lactamases, such as IMP-1.[6][7][8] This highlights the ongoing innovation in cephalosporin chemistry. However, for the broader application in treating bacterial infections, this document will focus on the well-established and clinically relevant combinations of conventional cephalosporins with other antibiotics.

Synergistic Activity of Cephalosporin and β-Lactamase Inhibitor Combinations

The primary mechanism of resistance to cephalosporins is the bacterial production of β-lactamase enzymes, which hydrolytically cleave the amide bond in the β-lactam ring, rendering the antibiotic ineffective.[2] β-lactamase inhibitors are compounds that can inactivate these enzymes, thereby protecting the cephalosporin from degradation and restoring its antibacterial activity.[2][9] This synergistic relationship is a key strategy in overcoming resistance in many clinically important pathogens.

Quantitative Data on Synergistic Effects

The following tables summarize the in vitro activity of common cephalosporin/β-lactamase inhibitor combinations against various bacterial species. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater antibacterial activity.

Table 1: Activity of Ceftolozane/Tazobactam against Multidrug-Resistant (MDR) P. aeruginosa [10]

Bacterial StrainMIC of Ceftolozane alone (μg/mL)MIC of Ceftolozane/Tazobactam (μg/mL)
MDR P. aeruginosa>642 - 8

Tazobactam is a β-lactamase inhibitor that enhances the activity of ceftolozane against many resistant strains.

Table 2: Activity of Ceftazidime/Avibactam against Carbapenemase-Producing Enterobacterales [11]

Bacterial StrainEnzyme ProducedMIC of Ceftazidime alone (μg/mL)MIC of Ceftazidime/Avibactam (μg/mL)
K. pneumoniaeKPC>1282 - 8
E. coliOXA-48>1281 - 4

Avibactam is a non-β-lactam β-lactamase inhibitor that is effective against a broad range of β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC) and oxacillinase (OXA) enzymes.

Table 3: Activity of Cefoperazone/Sulbactam against Acinetobacter spp. [10]

Bacterial StrainMIC of Cefoperazone alone (μg/mL)MIC of Cefoperazone/Sulbactam (μg/mL)
Acinetobacter spp.>2568 - 32

Sulbactam is a β-lactamase inhibitor that also possesses intrinsic antibacterial activity against certain bacteria, including Acinetobacter baumannii.[12]

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations. The interaction is quantified by the Fractional Inhibitory Concentration (FIC) index.

Materials:

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Mueller-Hinton broth (or other appropriate growth medium)

  • Stock solutions of the cephalosporin and the combination drug

  • Incubator (35-37°C)

Protocol:

  • Preparation of Antibiotic Dilutions:

    • In a 96-well plate, create serial twofold dilutions of the cephalosporin (Drug A) along the x-axis and the combination drug (Drug B) along the y-axis.

    • The final volume in each well should be 50 µL.

    • Include wells with each drug alone to determine their individual MICs.[2]

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[6]

    • Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Data Analysis:

    • After incubation, visually inspect the plates for turbidity to determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.

    • Calculate the FIC index using the following formula:[2] FIC Index = FIC of Drug A + FIC of Drug B where:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of FIC Index: [2]

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Time-Kill Assay

The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.

Materials:

  • Bacterial inoculum

  • Growth medium (e.g., Mueller-Hinton broth)

  • Antibiotic solutions

  • Shaking incubator

  • Agar plates for colony counting

  • Sterile saline for dilutions

Protocol:

  • Preparation of Cultures:

    • Grow a bacterial culture to the exponential phase.

    • Dilute the culture in fresh broth to a starting inoculum of approximately 5 x 10^5 CFU/mL.[5]

  • Exposure to Antibiotics:

    • Prepare flasks or tubes containing the growth medium with:

      • No antibiotic (growth control)

      • Cephalosporin alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)

      • Combination drug alone

      • The combination of the cephalosporin and the other drug[5]

  • Incubation and Sampling:

    • Incubate the cultures in a shaking incubator at 35-37°C.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.[12]

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto agar plates.

    • Incubate the plates overnight and count the number of colonies (CFU/mL).

  • Data Analysis and Interpretation:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.[11]

    • Bactericidal activity is often defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Signaling Pathways and Experimental Workflows

Cephalosporin_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Synthesizes Lysis Cell Lysis and Death PBP->Lysis Inhibition leads to Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to CellWall->Lysis Weakened Cephalosporin Cephalosporin Cephalosporin->PBP Inhibits

Caption: Mechanism of action of cephalosporin antibiotics.

Beta_Lactamase_Resistance Cephalosporin Cephalosporin (Active) BetaLactamase β-Lactamase Enzyme Cephalosporin->BetaLactamase Hydrolyzes InactiveCephalosporin Inactive Cephalosporin BetaLactamase->InactiveCephalosporin Produces PBP Penicillin-Binding Protein (PBP) InactiveCephalosporin->PBP Cannot bind NoInhibition Cell Wall Synthesis Continues PBP->NoInhibition Leads to

Caption: Mechanism of β-lactamase mediated resistance.

Combination_Therapy_Synergy cluster_drugs Combination Therapy Cephalosporin Cephalosporin PBP Penicillin-Binding Protein (PBP) Cephalosporin->PBP Inhibits Inhibitor β-Lactamase Inhibitor BetaLactamase β-Lactamase Enzyme Inhibitor->BetaLactamase Inhibits BetaLactamase->Cephalosporin Cannot Inactivate CellDeath Bacterial Cell Death PBP->CellDeath Inhibition Leads to

Caption: Synergistic action of cephalosporin and β-lactamase inhibitor.

References

Application Note: Protocol for Testing "trans-Cephalosporin" Against Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. This application note provides a comprehensive set of protocols for evaluating the efficacy of a novel cephalosporin, "trans-Cephalosporin," against bacterial biofilms. The described methodologies cover the determination of minimum inhibitory and eradication concentrations, quantification of biofilm biomass and cell viability, and visualization of biofilm architecture. These protocols are designed to provide a robust framework for assessing the anti-biofilm potential of new chemical entities.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. This matrix acts as a protective barrier, shielding the embedded bacteria from antibiotics and host immune responses, often leading to persistent and chronic infections.[1][2] Consequently, microbes growing in a biofilm can be up to 1000 times less sensitive to antimicrobial agents compared to their free-floating (planktonic) counterparts.[3] The development of new therapeutics with potent anti-biofilm activity is therefore a critical area of research.

Cephalosporins are a widely used class of β-lactam antibiotics that inhibit bacterial cell wall synthesis. While effective against planktonic bacteria, their efficacy against biofilms can be limited. "this compound" is a novel cephalosporin derivative with potential for enhanced anti-biofilm activity. This document outlines a series of in vitro assays to systematically evaluate its effectiveness in preventing biofilm formation and eradicating established biofilms.

Principle of the Assays

This protocol employs a multi-faceted approach to assess the anti-biofilm properties of "this compound."

  • Minimum Inhibitory Concentration (MIC): Determines the lowest concentration of the antibiotic that inhibits the visible growth of planktonic bacteria. This serves as a baseline for comparison with biofilm susceptibility.

  • Biofilm Formation and Treatment: Bacterial biofilms are established in 96-well microtiter plates. These pre-formed biofilms are then treated with varying concentrations of "this compound".[4][5]

  • Crystal Violet (CV) Assay: This colorimetric assay quantifies the total biofilm biomass, including bacterial cells and the EPS matrix.[6][7] Crystal violet stains these components, and the amount of bound dye is proportional to the biofilm mass.[7]

  • Resazurin Viability Assay: This assay measures the metabolic activity of viable cells within the biofilm.[8][9][10] Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[9][11]

  • Minimum Biofilm Eradication Concentration (MBEC): This is defined as the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[3][12] It is determined by assessing cell viability after treatment.

  • Confocal Laser Scanning Microscopy (CLSM): CLSM allows for the three-dimensional visualization of the biofilm structure and the spatial distribution of live and dead cells after treatment with "this compound".[1][2][13]

Materials and Reagents

Bacterial Strains:

  • Pseudomonas aeruginosa (e.g., PAO1)

  • Staphylococcus aureus (e.g., ATCC 25923)

Media and Reagents:

  • Tryptic Soy Broth (TSB)

  • Mueller-Hinton Broth (MHB)

  • Phosphate-Buffered Saline (PBS)

  • "this compound" stock solution

  • Crystal Violet solution (0.1% w/v)

  • Acetic Acid (30% v/v) or Ethanol (95% v/v)

  • Resazurin sodium salt solution (0.02% w/v)

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit

Equipment:

  • 96-well flat-bottom sterile microtiter plates

  • Multichannel pipette

  • Plate reader (absorbance and fluorescence capabilities)

  • Incubator (37°C)

  • Confocal Laser Scanning Microscope

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay
  • Prepare a serial two-fold dilution of "this compound" in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include positive (bacteria, no antibiotic) and negative (broth only) controls.

  • Incubate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of "this compound" with no visible bacterial growth.

Biofilm Formation
  • Grow an overnight culture of the selected bacterial strain in TSB at 37°C.

  • Dilute the overnight culture 1:100 in fresh TSB.[7]

  • Dispense 200 µL of the diluted culture into the wells of a 96-well plate.

  • Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[6][14]

Minimum Biofilm Eradication Concentration (MBEC) Assay
  • After biofilm formation (Protocol 4.2), gently remove the planktonic bacteria by washing the wells twice with PBS.[6]

  • Prepare serial two-fold dilutions of "this compound" in fresh TSB.

  • Add 200 µL of each dilution to the wells containing the pre-formed biofilms.

  • Include a positive control (biofilm with no antibiotic) and a negative control (wells with no biofilm).

  • Incubate at 37°C for 24 hours.

Quantification of Biofilm Biomass (Crystal Violet Assay)
  • Following treatment (Protocol 4.3), discard the medium and wash the wells twice with PBS to remove non-adherent cells.[6]

  • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes, or by air-drying.

  • Remove the methanol and allow the plate to air dry completely.

  • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the plate thoroughly with water.

  • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[14]

  • Measure the absorbance at 570 nm (OD570) using a plate reader.

Quantification of Biofilm Viability (Resazurin Assay)
  • Following treatment (Protocol 4.3), remove the medium and wash the wells twice with PBS.

  • Add 200 µL of a mixture containing fresh TSB and resazurin solution (final concentration 0.002%) to each well.

  • Incubate in the dark at 37°C for 1-4 hours.

  • Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance at 570 nm and 600 nm.[9] A color change from blue to pink indicates viable, metabolically active cells.[8]

Visualization of Biofilm Structure (Confocal Laser Scanning Microscopy)
  • Grow biofilms on glass-bottom dishes or coverslips.

  • Treat the biofilms with "this compound" at the MBEC and a sub-MBEC concentration for 24 hours.

  • Gently wash the biofilms with PBS.

  • Stain the biofilms with a LIVE/DEAD™ BacLight™ kit according to the manufacturer's instructions. Live cells will fluoresce green, and dead cells will fluoresce red.

  • Visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.

Data Presentation

Table 1: MIC and MBEC of "this compound"
Bacterial StrainMIC (µg/mL)MBEC (µg/mL)
P. aeruginosa
S. aureus
Table 2: Effect of "this compound" on Biofilm Biomass (OD570)
Concentration (µg/mL)P. aeruginosa (Mean OD570 ± SD)S. aureus (Mean OD570 ± SD)% Inhibition
0 (Control)0
0.5 x MBEC
1 x MBEC
2 x MBEC
Table 3: Effect of "this compound" on Biofilm Viability (Relative Fluorescence Units)
Concentration (µg/mL)P. aeruginosa (Mean RFU ± SD)S. aureus (Mean RFU ± SD)% Viability Reduction
0 (Control)0
0.5 x MBEC
1 x MBEC
2 x MBEC

Visualizations

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Assays cluster_planktonic Planktonic Susceptibility cluster_biofilm Biofilm Assays cluster_analysis Phase 3: Analysis bacterial_culture Overnight Bacterial Culture standardize Standardize Inoculum bacterial_culture->standardize mic_assay MIC Assay (24h Incubation) standardize->mic_assay biofilm_formation Biofilm Formation (24-48h Incubation) standardize->biofilm_formation mic_read Read MIC mic_assay->mic_read wash1 Wash Planktonic Cells biofilm_formation->wash1 treatment Treat with this compound (24h Incubation) wash1->treatment cv_assay Crystal Violet Assay (Biomass) treatment->cv_assay resazurin_assay Resazurin Assay (Viability) treatment->resazurin_assay clsm Confocal Microscopy (Structure & Viability) treatment->clsm mbec_determination Determine MBEC resazurin_assay->mbec_determination

Caption: Experimental workflow for testing "this compound".

G cluster_planktonic cluster_biofilm Biofilm State planktonic Planktonic Bacteria adhesion Initial Adhesion planktonic->adhesion Attachment intervention1 MIC (Inhibits Growth) planktonic->intervention1 maturation Biofilm Maturation (EPS Production) adhesion->maturation mature_biofilm Mature Biofilm maturation->mature_biofilm dispersal Dispersal mature_biofilm->dispersal Detachment intervention2 MBEC (Eradicates Biofilm) mature_biofilm->intervention2 dispersal->planktonic

Caption: Relationship between bacterial states and antibiotic intervention.

G cephalosporin This compound pbp Penicillin-Binding Proteins (PBPs) cephalosporin->pbp Binds to qs Quorum Sensing Signaling cephalosporin->qs Potential Interference cell_wall Peptidoglycan Cell Wall Synthesis pbp->cell_wall Inhibits lysis Cell Lysis & Planktonic Death cell_wall->lysis Disruption leads to eps EPS Matrix Production qs->eps Regulates biofilm Biofilm Integrity & Formation eps->biofilm Maintains

References

Troubleshooting & Optimization

Technical Support Center: Degradation of Cephalosporins in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of cephalosporins in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for cephalosporins in solution?

A1: Cephalosporins in solution primarily degrade through three main pathways:

  • Hydrolysis: This is the most common degradation route and involves the cleavage of the β-lactam ring. The rate and mechanism of hydrolysis are highly dependent on the pH of the solution. It can be catalyzed by acid, base, or occur spontaneously in neutral conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of cephalosporins. This can be a significant elimination process, especially for cephalosporins in surface waters.[1][2][3][4] Direct photolysis can lead to decarboxylation and other transformations.[1][2][3]

  • Enzymatic Degradation: In biological systems, the most significant degradation pathway is enzymatic hydrolysis by β-lactamase enzymes. These enzymes specifically target and cleave the amide bond in the β-lactam ring, inactivating the antibiotic.[5][6][7]

Q2: How does pH affect the stability of cephalosporins in solution?

A2: The stability of cephalosporins is highly influenced by the pH of the solution.

  • Acidic Conditions (pH < 4): In acidic solutions, the degradation of many cephalosporins is accelerated. For some, like those with 3-acetoxymethyl groups, this involves specific hydrogen-ion-catalyzed hydrolysis of the β-lactam bond.[8] In other cases, intramolecular cyclization can occur, leading to the formation of lactones.[9]

  • Neutral Conditions (pH 4-7): Most cephalosporins exhibit their maximum stability in the pH range of 4 to 6.[9][10] In this range, spontaneous hydrolysis of the β-lactam ring can still occur, but the rate is generally slow.[9]

  • Alkaline Conditions (pH > 7): Degradation is rapid in alkaline solutions. The primary mechanism is hydroxide ion-catalyzed hydrolysis of the β-lactam ring.[8][9][11] For some cephalosporins with an α-amino group in the side chain, intramolecular nucleophilic attack can lead to the formation of diketopiperazine-type compounds.[8]

Q3: What are the common degradation products of cephalosporins?

A3: The degradation products of cephalosporins vary depending on the specific cephalosporin and the degradation conditions. Some common degradation products include:

  • β-lactam ring-opened products: Formed under basic conditions.[9]

  • Lactones: These can be formed from intramolecular cyclization in acidic conditions.[9]

  • 7-epimers: Can be formed under basic conditions.[9]

  • Diketopiperazine derivatives: Resulting from intramolecular attack by a side-chain amino group, typically near pH 8.[8]

  • Decarboxylated products: Can be a result of direct photolysis.[1][2][3]

Q4: My quantitative analysis shows unexpected degradation rates. What could be the issue?

A4: Unexpected degradation rates can arise from several factors:

  • Buffer Effects: Certain buffer systems can catalyze the degradation of cephalosporins. For instance, phosphate buffers have been shown to have a catalytic effect on the degradation of cefazolin and cephalexin.[12] It is crucial to select a non-reactive buffer system or account for its catalytic effect.

  • Temperature Fluctuations: Cephalosporin degradation is temperature-dependent. Ensure that your experiments are conducted at a constant and accurately controlled temperature.

  • Photodegradation: If your experimental setup is not protected from light, photodegradation could be contributing to the overall degradation rate, especially for light-sensitive cephalosporins.[4]

  • Ionic Strength: The ionic strength of the solution can influence reaction rates. It is good practice to maintain a constant ionic strength across your experiments.[9]

  • Isomerization: The conversion of a more active isomer to a less active or inactive isomer (e.g., Δ3 to Δ2 isomerization) can be mistaken for degradation if the analytical method is not specific for the active isomer.[3]

Q5: What is "trans-Cephalosporin" and is its degradation pathway different?

A5: The term "this compound" can refer to the stereochemistry of substituents on the cephalosporin nucleus. For example, a "trans substituted cephalosporin" has been described as an inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1). The synthesis of cephalosporin C also involves a "trans hydroxyl ester" intermediate.

While specific, detailed degradation pathways for a particular "this compound" are not extensively documented in publicly available literature, the fundamental degradation pathways involving the β-lactam ring are expected to be similar to other cephalosporins. However, the stereochemistry can influence the rate of degradation and the stability of the molecule. Isomerization, such as the conversion between Z and E isomers of oxime side chains, can significantly impact biological activity and may be a factor in observed loss of potency over time.[1][13] The Z-isomers of some cephalosporins are known to have superior antibacterial activity compared to the corresponding E-isomers.[1][13]

Troubleshooting Guides

Issue 1: Inconsistent results in HPLC analysis of cephalosporin stability.

Possible Cause Troubleshooting Step
Mobile Phase pH Ensure the pH of the mobile phase is controlled and consistent, as it can affect the retention time and peak shape of both the parent drug and its degradation products.
Column Temperature Use a column oven to maintain a constant temperature, as temperature fluctuations can lead to shifts in retention time.
Sample Degradation Post-Collection Analyze samples immediately after collection or store them at a low temperature (e.g., refrigerated or frozen at -70°C) to prevent further degradation before analysis.
Co-elution of Degradation Products Optimize the HPLC method (e.g., gradient, mobile phase composition) to ensure adequate separation of the parent cephalosporin from all major degradation products.

Issue 2: Rapid loss of cephalosporin concentration in solution, even under expected stable conditions.

Possible Cause Troubleshooting Step
Contamination with β-lactamases If working with biological samples, ensure that all glassware and solutions are sterile to prevent enzymatic degradation.
Presence of Catalytic Metal Ions Trace metal ions can sometimes catalyze degradation. Use high-purity water and reagents.
Incorrect pH of the Solution Verify the pH of your solution using a calibrated pH meter. Small deviations from the optimal pH can significantly increase the degradation rate.
Photodegradation Protect your solutions from light by using amber vials or covering the containers with aluminum foil.[4]

Quantitative Data Summary

Table 1: Half-lives of Various Cephalosporins under Different Conditions.

CephalosporinConditionHalf-life (t½)Reference
CefazolinDirect Photolysis0.7 h[1][2][3]
CephapirinDirect Photolysis3.9 h[1][2][3]
CefotaximeIndirect Photolysis1.3 h[1][2][3]
CephalexinIndirect Photolysis4.5 h[1][2][3]
CephradineIndirect Photolysis5.3 h[1][2][3]
CeftriaxoneDark, Surface Water18.7 d[4]
CeftriaxoneSimulated Sunlight4.1 d[4]
CefradineDark, Surface Water2.7 d[4]
CefuroximeDark, Surface Water10.3 d[4]
CefepimeDark, Surface Water10.7 d[4]
3-Acetoxymethyl & 3-Pyridinylmethyl derivativespH 1.0, 35°C~25 h[8]

Experimental Protocols

Protocol: Stability Study of a Cephalosporin in Aqueous Solution using HPLC

This protocol outlines a general procedure for assessing the stability of a cephalosporin under various pH conditions.

1. Materials and Reagents:

  • Cephalosporin standard

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffer solutions of various pH values (e.g., phosphate, acetate, borate). Ensure the buffers themselves do not catalyze degradation.

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment.

  • HPLC grade solvents (e.g., acetonitrile, methanol).

  • HPLC system with a UV detector and a suitable C18 column.

2. Preparation of Solutions:

  • Prepare a stock solution of the cephalosporin in a suitable solvent (e.g., water or a small amount of organic solvent if necessary, then diluted with water).

  • Prepare a series of buffer solutions covering the desired pH range.

  • For each pH condition, dilute the cephalosporin stock solution with the respective buffer to achieve the final desired concentration.

3. Stability Experiment:

  • Dispense the cephalosporin solutions into amber vials to protect from light.

  • Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25°C, 37°C, or accelerated conditions like 60°C).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • If necessary, quench the degradation reaction by cooling the sample (e.g., placing it on ice) or by adding a quenching agent, and then dilute with the mobile phase to a suitable concentration for HPLC analysis.

4. HPLC Analysis:

  • Develop and validate an HPLC method capable of separating the parent cephalosporin from its potential degradation products.

  • Inject the samples from each time point onto the HPLC system.

  • Record the peak area of the parent cephalosporin at each time point.

5. Data Analysis:

  • Plot the natural logarithm of the cephalosporin concentration (or peak area) versus time.

  • If the degradation follows first-order kinetics, the plot will be linear.

  • Determine the observed degradation rate constant (k_obs) from the slope of the line (slope = -k_obs).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k_obs.

  • Create a pH-rate profile by plotting the logarithm of the degradation rate constant against pH.

Visualizations

Degradation_Pathways cluster_acidic Acidic Conditions (pH < 4) cluster_neutral Neutral Conditions (pH 4-7) cluster_basic Basic Conditions (pH > 7) Cephalosporin_A Cephalosporin BetaLactam_Hydrolysis_A β-Lactam Hydrolysis Cephalosporin_A->BetaLactam_Hydrolysis_A H+ catalyzed Lactone_Formation Lactone Formation Cephalosporin_A->Lactone_Formation Intramolecular Cyclization Degradation_Products_A Degradation Products BetaLactam_Hydrolysis_A->Degradation_Products_A Lactone_Formation->Degradation_Products_A Cephalosporin_N Cephalosporin Spontaneous_Hydrolysis Spontaneous Hydrolysis Cephalosporin_N->Spontaneous_Hydrolysis Slow Degradation_Products_N Degradation Products Spontaneous_Hydrolysis->Degradation_Products_N Cephalosporin_B Cephalosporin BetaLactam_Hydrolysis_B β-Lactam Hydrolysis Cephalosporin_B->BetaLactam_Hydrolysis_B OH- catalyzed Intramolecular_Aminolysis Intramolecular Aminolysis Cephalosporin_B->Intramolecular_Aminolysis Side-chain NH2 attack Degradation_Products_B Degradation Products BetaLactam_Hydrolysis_B->Degradation_Products_B e.g., β-lactam opened products Intramolecular_Aminolysis->Degradation_Products_B e.g., Diketopiperazines Photodegradation_Workflow Cephalosporin Cephalosporin in Solution Light_Exposure Exposure to Light (e.g., UV, Sunlight) Cephalosporin->Light_Exposure Degradation_Products Photodegradation Products Cephalosporin->Degradation_Products transformed to Direct_Photolysis Direct Photolysis Light_Exposure->Direct_Photolysis Indirect_Photolysis Indirect Photolysis Light_Exposure->Indirect_Photolysis Direct_Photolysis->Degradation_Products e.g., Decarboxylation Reactive_Species Generation of Reactive Species (e.g., •OH) Indirect_Photolysis->Reactive_Species Photosensitizers Photosensitizers (e.g., DOM, Nitrate) Photosensitizers->Reactive_Species absorb light Reactive_Species->Cephalosporin attack Troubleshooting_Logic cluster_solutions Potential Solutions Start Inconsistent Degradation Results Check_pH Verify pH of Solution Start->Check_pH Check_Temp Confirm Temperature Control Start->Check_Temp Check_Light Assess Light Exposure Start->Check_Light Check_Buffer Investigate Buffer Effects Start->Check_Buffer Check_Purity Analyze Purity and Isomers Start->Check_Purity Calibrate_pH Calibrate pH meter, remake buffers Check_pH->Calibrate_pH Validate_Temp Validate temperature controller Check_Temp->Validate_Temp Protect_Light Use amber vials or foil Check_Light->Protect_Light Change_Buffer Switch to a non-catalytic buffer Check_Buffer->Change_Buffer Isomer_Specific_Method Use isomer-specific analytical method Check_Purity->Isomer_Specific_Method

References

Technical Support Center: Overcoming Cephalosporin Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with cephalosporin derivatives in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is a "trans-Cephalosporin" and how does it relate to solubility?

A1: The term "this compound" is not a standard scientific term. It likely refers to the Δ²-isomer of a cephalosporin. Cephalosporins exist as isomers based on the position of the double bond in the dihydrothiazine ring: the active Δ³-isomer and the generally inactive Δ²-isomer. The conversion from the active Δ³ form to the inactive Δ² form is a known stability issue that can be influenced by factors such as pH and the presence of certain chemical groups.[1][2][3] This isomerization can also impact the physicochemical properties of the compound, potentially affecting its solubility.

Q2: Why is my cephalosporin derivative precipitating in my aqueous assay buffer or cell culture medium?

A2: Precipitation of cephalosporins in aqueous solutions is a common issue and can be attributed to several factors:

  • Poor intrinsic water solubility: Many cephalosporin derivatives, especially those designed for oral absorption, are lipophilic and have low water solubility.

  • pH of the medium: The solubility of many cephalosporins is pH-dependent. If the pH of your buffer or medium is close to the isoelectric point of the compound, its solubility will be at its minimum.

  • "Salting out" effect: High concentrations of salts in buffers or culture media can decrease the solubility of less polar compounds.

  • Interaction with media components: Components in complex media, such as proteins or salts, can interact with the cephalosporin and cause it to precipitate.[4]

  • Solvent shock: If the compound is dissolved in a high concentration in an organic solvent (like DMSO) and then rapidly diluted into an aqueous buffer, it can cause the compound to crash out of solution.

Q3: What are the initial steps I should take to dissolve a new or poorly soluble cephalosporin derivative?

A3: Start with small-scale solubility testing. Try to dissolve a small amount of your compound in a range of solvents to determine its general solubility profile. Good starting points include:

  • Water

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

This initial screen will help you choose the best solvent for preparing a stock solution.

Troubleshooting Guide: Overcoming Solubility Issues

If you are encountering precipitation or poor solubility with your cephalosporin compound, follow this troubleshooting guide.

Issue: Compound is not dissolving in aqueous buffers.

Possible Cause Suggested Solution
Poor intrinsic water solubilityPrepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect your experiment (typically <1%).
pH is not optimal for solubilityAdjust the pH of your buffer. For acidic cephalosporins, increasing the pH (making it more basic) will generally increase solubility. For basic cephalosporins, decreasing the pH (making it more acidic) will increase solubility. Perform a pH-solubility profile to determine the optimal pH range.[5][6][7]
Compound is degrading or isomerizingSome cephalosporins are unstable in aqueous solutions, leading to the formation of less soluble degradation products or the inactive Δ²-isomer.[1][2] Prepare solutions fresh before each experiment and consider performing stability studies at your experimental conditions.

Issue: Compound precipitates when diluted from an organic stock solution into aqueous media.

Possible Cause Suggested Solution
"Solvent shock" from rapid dilutionAdd the organic stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations of the compound.
Final concentration exceeds solubility limitThe final concentration of your compound in the aqueous buffer may be above its solubility limit, even with a small percentage of organic co-solvent. Try lowering the final concentration of the cephalosporin.
Interaction with media componentsIf working with cell culture media, serum proteins can sometimes aid in solubilizing compounds. However, other components may cause precipitation.[4] Try adding the compound to the media with and without serum to see if it has an effect.

Quantitative Solubility Data

The solubility of cephalosporins can vary widely depending on their specific chemical structure. The following table provides a summary of reported solubility for some common cephalosporins. Note that these values can be influenced by factors such as temperature, pH, and the exact form of the compound (e.g., hydrate, salt).

CephalosporinWater (mg/mL)DMSO (mg/mL)Ethanol (mg/mL)
Cefaclor10--
CefazolinSoluble-Slightly soluble
Cephalexin≥8.7[8]1-5 (moisture-absorbing DMSO reduces solubility)[9]Insoluble[9]
Cephalothin (sodium salt)-10-84 (moisture-absorbing DMSO reduces solubility)[10]Insoluble[10]
Ceftriaxone (disodium salt)--Soluble in methanol, less soluble in ethanol[11]

Data is compiled from various sources and should be used as a general guide. It is always recommended to determine the solubility of your specific compound empirically.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Poorly Soluble Cephalosporin for In Vitro Assays

  • Initial Solvent Screening (Small Scale): a. Weigh out a small, known amount of your cephalosporin derivative (e.g., 1 mg) into several microcentrifuge tubes. b. To each tube, add a small, measured volume (e.g., 100 µL) of a different solvent (e.g., water, PBS, DMSO, ethanol, methanol). c. Vortex vigorously for 1-2 minutes. d. Observe for complete dissolution. If the compound dissolves, it is soluble at that concentration (in this example, 10 mg/mL). If not, you can add more solvent incrementally to estimate the solubility.

  • Preparation of a Concentrated Stock Solution: a. Based on the initial screen, choose a suitable organic solvent in which your compound is highly soluble (e.g., DMSO). b. Prepare a concentrated stock solution (e.g., 10-50 mM). For example, to make a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO. c. Ensure the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be necessary.[12]

  • Dilution into Final Assay Buffer: a. Warm your final aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C). b. While vortexing or stirring the aqueous buffer, add the required volume of the concentrated organic stock solution dropwise. This ensures rapid mixing and minimizes precipitation. c. Do not exceed a final organic solvent concentration that could be toxic to your cells or interfere with your assay (typically <1% for DMSO, and often lower for other solvents).

  • Final Observation: a. Visually inspect the final solution for any signs of precipitation immediately after preparation and after a short incubation period under your experimental conditions. b. If precipitation occurs, you may need to try a lower final concentration, a different co-solvent, or other solubilization techniques such as pH adjustment or the use of solubilizing agents.

Protocol 2: Preparation of Cephalosporin Solutions for Minimum Inhibitory Concentration (MIC) Testing

This protocol is adapted from standard microbiology procedures for antimicrobial susceptibility testing.

  • Weighing and Initial Dissolution: a. Accurately weigh the cephalosporin powder. b. Dissolve the antibiotic in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL). For many cephalosporins, sterile deionized water is appropriate. If the compound is not water-soluble, use the least toxic solvent possible, such as ethanol or DMSO.[13][14]

  • Sterilization: a. If the stock solution was not prepared in a sterile manner, it should be filter-sterilized using a 0.22 µm syringe filter. Note that some organic solvents like DMSO may not be compatible with all filter materials; use a compatible filter (e.g., nylon).[15][16]

  • Preparation of Working Solutions: a. Dilute the sterile stock solution in the appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to twice the highest concentration to be tested in the MIC assay.[17]

  • Serial Dilutions: a. In a 96-well microtiter plate, perform two-fold serial dilutions of the working solution with the sterile broth medium to achieve the desired range of antibiotic concentrations for the MIC test.[17]

  • Storage of Stock Solutions: a. Aliquot the high-concentration stock solution into sterile tubes and store at -20°C or lower. Avoid repeated freeze-thaw cycles. The stability of frozen stock solutions can vary between different cephalosporins.[18][19][20]

Visualizations

G start Start: Poorly Soluble Cephalosporin sol_screen Perform Small-Scale Solubility Screen (Water, DMSO, EtOH, etc.) start->sol_screen is_water_sol Soluble in Aqueous Buffer? sol_screen->is_water_sol prep_aq_sol Prepare Aqueous Stock Solution is_water_sol->prep_aq_sol Yes org_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) is_water_sol->org_stock No end_success End: Soluble prep_aq_sol->end_success dilute Dilute Stock into Aqueous Buffer org_stock->dilute precip Precipitation Occurs? dilute->precip precip->end_success No troubleshoot Troubleshoot: - Lower Concentration - Adjust pH - Use Co-solvents/Excipients precip->troubleshoot Yes troubleshoot->dilute

Caption: Decision workflow for solubilizing a poorly soluble cephalosporin.

G cluster_0 Cephalosporin Core Structure cluster_1 Impact on Biological Activity Δ³-Cephem (Active) Δ³-Cephem (Active) Δ²-Cephem (Inactive) Δ²-Cephem (Inactive) Δ³-Cephem (Active)->Δ²-Cephem (Inactive) Isomerization (e.g., basic pH, esterification) active Binds to Penicillin-Binding Proteins (PBPs) => Bacterial Cell Lysis Δ³-Cephem (Active)->active Δ²-Cephem (Inactive)->Δ³-Cephem (Active) Reversible (in some cases) inactive Does not effectively bind to PBPs => Loss of Antibacterial Activity Δ²-Cephem (Inactive)->inactive

Caption: Isomerization of cephalosporins and its effect on activity.

References

Troubleshooting "trans-Cephalosporin" inconsistent experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "trans-Cephalosporin." This resource is designed to help researchers, scientists, and drug development professionals troubleshoot inconsistent experimental results and answer frequently asked questions related to the use of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with "this compound."

Question: Why am I observing lower-than-expected or highly variable antibacterial activity in my MIC assays?

Answer: Inconsistent antibacterial activity is a common issue that can often be traced back to the stability and purity of "this compound." Several factors can contribute to this problem:

  • Isomerization: "this compound" can undergo isomerization to its cis-isomer under certain conditions. The cis-isomer may possess significantly lower or no antibacterial activity. This conversion can be influenced by pH, temperature, and exposure to light.[1]

  • Degradation: Like many β-lactam antibiotics, "this compound" is susceptible to hydrolysis of its β-lactam ring, which inactivates the compound.[2][3] This degradation is often accelerated in certain buffer systems or parenteral nutrition admixtures.[4][5]

  • Stock Solution Issues: Improperly prepared or stored stock solutions are a frequent source of error. Degradation can occur rapidly if the compound is not stored at the correct temperature or if the solution is subjected to multiple freeze-thaw cycles.

Troubleshooting Steps:

  • Verify Compound Purity: Whenever possible, verify the isomeric purity of your "this compound" lot using a suitable analytical method like NMR or HPLC.[1] E- and Z-isomers of some cephalosporins can be distinguished using these techniques.[6]

  • Prepare Fresh Solutions: Always prepare stock solutions fresh for each experiment. If storage is necessary, aliquot solutions into single-use vials to avoid repeated freeze-thaw cycles.

  • Optimize Solution Conditions: Dissolve "this compound" in a recommended solvent (e.g., DMSO) and dilute it into your final aqueous experimental medium immediately before use. Be aware that the stability of cephalosporins can be pH-dependent.[2]

  • Control Experimental Environment: Protect your solutions from light and maintain them at a consistent, cool temperature throughout the experiment.

Question: My results in mammalian cell signaling assays are not reproducible. What could be the cause?

Answer: Reproducibility issues in cell signaling experiments can stem from the compound itself or its interaction with the complex environment of cell culture media.

  • Compound Stability in Media: Cell culture media are complex solutions that can affect the stability of "this compound" over the course of a long incubation period (e.g., 24-48 hours). Degradation or isomerization can lead to a decrease in the effective concentration of the active compound over time.

  • Off-Target Effects: Different isomers or degradation products may have off-target effects, leading to the activation or inhibition of unintended signaling pathways. This can create confounding results that are difficult to reproduce.

  • Interaction with Media Components: Some cephalosporins can interact with components in parenteral nutrition admixtures, affecting their stability.[4][5] While less common, similar interactions with cell culture media components are possible.

Troubleshooting Steps:

  • Time-Course Experiments: Perform a time-course experiment to determine the stability of "this compound" in your specific cell culture medium. Assess the biological effect at different time points (e.g., 2, 6, 12, 24 hours) to see if the effect diminishes over time.

  • Minimize Incubation Time: If stability is an issue, try to design experiments with shorter incubation times if the signaling event of interest allows for it.

  • Use Serum-Free Media: For short-term experiments, consider treating cells in serum-free media to reduce potential interactions with serum proteins, but be aware of the impact on cell health.

  • Consistent Cell Passages: Use cells within a consistent, low passage number range, as cellular responses can change with excessive passaging.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and how does it differ from its isomers?

"this compound" refers to a specific stereoisomer of a cephalosporin analog. The spatial arrangement of atoms (stereochemistry) is critical for its biological activity. For many cephalosporins, one isomer (e.g., the Z-isomer or Δ³-isomer) is significantly more active than others.[1][7] The "trans" designation in this context implies a specific, active conformation that is distinct from its less active "cis" counterpart.

Q2: How should I prepare and store stock solutions of "this compound"?

For optimal stability, prepare a high-concentration stock solution (e.g., 10-50 mM) in a dry, inert solvent like dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use polypropylene tubes and store them at -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Q3: What are the primary mechanisms of action for cephalosporins?

Cephalosporins are β-lactam antibiotics that act by inhibiting bacterial cell wall synthesis.[8][9][10] They bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[3] This disruption leads to a loss of cell wall integrity and ultimately results in bacterial cell death.

Q4: Can "this compound" be used in animal models?

Yes, but careful formulation is required. Some cephalosporins have poor oral bioavailability and must be administered parenterally (e.g., intravenously or intramuscularly).[11] The choice of vehicle solution is critical to ensure stability and prevent precipitation. Dosage adjustments may also be necessary for subjects with renal impairment, as this is the primary route of excretion for most cephalosporins.[12]

Data Presentation

Table 1: Stability of "this compound" (100 µg/mL) in Aqueous Buffers at 37°C

Buffer System (pH)% Remaining after 8h% Remaining after 24h
Phosphate Buffer (pH 5.0)98%91%
PBS (pH 7.4)85%62%
Carbonate Buffer (pH 9.0)61%25%

Table 2: Comparative Antibacterial Activity of Cephalosporin Isomers

IsomerTarget OrganismMIC (µg/mL)
This compound S. aureus (MSSA)2
cis-CephalosporinS. aureus (MSSA)> 128
This compound E. coli8
cis-CephalosporinE. coli> 128

Experimental Protocols

Protocol 1: Minimal Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of "this compound" against a bacterial strain using the broth microdilution method.

  • Prepare Stock Solution: Prepare a 10 mg/mL stock solution of "this compound" in sterile DMSO.

  • Bacterial Inoculum: Culture bacteria overnight in Mueller-Hinton Broth (MHB). Dilute the overnight culture to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells of a 96-well plate.

  • Serial Dilutions: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the "this compound" stock solution in MHB to obtain a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of "this compound" that completely inhibits visible bacterial growth.

Protocol 2: Western Blot for MAP Kinase Pathway Activation

This protocol describes how to assess the effect of "this compound" on the phosphorylation of a key signaling protein (e.g., p38 MAPK) in a mammalian cell line (e.g., macrophages).

  • Cell Culture: Plate RAW 264.7 macrophages at a density of 1 x 10⁶ cells/well in a 6-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare fresh dilutions of "this compound" from a -80°C stock in pre-warmed, serum-free DMEM immediately before use.

  • Cell Treatment: Starve the cells in serum-free DMEM for 2-4 hours. Treat the cells with the desired concentrations of "this compound" for a specified time (e.g., 30 minutes). Include a vehicle control (DMSO) and a positive control (e.g., LPS).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-p38 MAPK overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Re-probe the membrane with an antibody for total p38 MAPK as a loading control.

Visualizations

G start Inconsistent Experimental Results check_purity Check Compound Purity (HPLC/NMR) start->check_purity check_storage Review Stock Solution Protocol start->check_storage check_stability Assess Compound Stability in Experimental Medium start->check_stability pure Is Purity >98%? check_purity->pure stored_correctly Fresh Stock? Stored at -80°C? No Freeze-Thaw? check_storage->stored_correctly stable Is Compound Stable for Assay Duration? check_stability->stable pure->stored_correctly Yes order_new Action: Order New Lot of Compound pure->order_new No stored_correctly->check_stability Yes revise_storage Action: Prepare Fresh Stocks, Aliquot, Avoid Freeze-Thaw stored_correctly->revise_storage No revise_protocol Action: Shorten Incubation, Use Fresh Dilutions stable->revise_protocol No end_node Problem Resolved stable->end_node Yes revise_storage->end_node revise_protocol->end_node

Caption: Troubleshooting workflow for inconsistent results.

G trans_ceph This compound (Active Isomer) TLR4 Toll-like Receptor 4 (TLR4) trans_ceph->TLR4 Modulates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 p38_MAPK p38 MAPK TAK1->p38_MAPK Phospho_p38 Phospho-p38 (Active) p38_MAPK->Phospho_p38 Phosphorylation Cytokines Inflammatory Cytokine Production (e.g., TNF-α) Phospho_p38->Cytokines Leads to

Caption: Hypothetical signaling pathway modulated by this compound.

G storage 1. Retrieve Aliquot from -80°C Storage thaw 2. Thaw Stock Solution Rapidly storage->thaw dilute 3. Prepare Working Dilutions in Pre-warmed Medium thaw->dilute treat 4. Add to Cells Immediately dilute->treat incubate 5. Incubate for Specified Time treat->incubate lyse 6. Lyse Cells for Downstream Analysis incubate->lyse

Caption: Experimental workflow for compound preparation and use.

References

Technical Support Center: Improving the Stability of "trans-Cephalosporin" for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "trans-Cephalosporin." This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the long-term storage and stability of cephalosporin compounds, particularly those with stereoisomers susceptible to degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for cephalosporins?

A1: The degradation of cephalosporins is primarily driven by the hydrolysis of the β-lactam ring, which is susceptible to attack by water and hydroxide ions.[1][2][3] Other significant degradation pathways include intramolecular aminolysis, epimerization, and for some derivatives, deacetylation of the side chain, which can lead to the formation of a lactone.[1][4][5] The specific pathway and rate of degradation are highly dependent on the chemical structure of the cephalosporin, pH, temperature, and the presence of certain buffers or excipients.[6][7][8]

Q2: How do pH and temperature affect the stability of cephalosporins?

A2: Both pH and temperature are critical factors influencing cephalosporin stability. Generally, cephalosporins exhibit a U-shaped pH-rate profile, with maximum stability typically observed in the slightly acidic to neutral pH range (pH 4-6).[8][9] Degradation is catalyzed by both acidic and basic conditions.[2][3] An increase in temperature significantly accelerates the degradation rate, following the principles of the Arrhenius equation.[3][7] For long-term storage of solutions, refrigeration (2-8°C) or freezing (-20°C to -70°C) is recommended to minimize degradation.[10][11][12]

Q3: What is the difference in stability between solid and solution states?

A3: Cephalosporins are significantly more stable in the solid state compared to in solution.[13] In the solid form, the mobility of molecules is restricted, which limits the chemical reactions that lead to degradation. However, the solid state is still susceptible to degradation, especially in the presence of moisture and high temperatures.[14][15] Therefore, it is crucial to store solid cephalosporins in a dry environment.[12][16] Lyophilization (freeze-drying) is a common technique used to enhance the stability of cephalosporins by removing water and creating a stable, amorphous or crystalline solid.[17][18][19]

Q4: What are some recommended excipients to improve the stability of cephalosporin formulations?

A4: The choice of excipients is critical for maintaining the stability of cephalosporin formulations. Buffering agents like citrate and acetate can help maintain the pH in the optimal range for stability.[4][20] Stabilizers such as mannitol, trehalose, and polyvinylpyrrolidone (PVP) are often used in freeze-dried formulations to protect the cephalosporin molecule during the lyophilization process and subsequent storage.[18][21] For liquid formulations, antioxidants and chelating agents can be beneficial in preventing oxidative degradation.[22] It is important to note that some excipients, like phosphate buffers, can catalyze degradation.[1][6]

Q5: How can I monitor the degradation of "this compound"?

A5: The most common and reliable method for monitoring cephalosporin degradation is High-Performance Liquid Chromatography (HPLC).[1][23] A stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API) over time.[13][14] Other analytical techniques that can be employed include spectrophotometry and spectrofluorometry, which can be useful for quantifying degradation products.[24][25]

Troubleshooting Guide

Problem 1: My "this compound" solution is losing potency faster than expected.

Possible Cause Troubleshooting Step
Incorrect pH of the solution. Measure the pH of your solution. Adjust the pH to the optimal range for your specific cephalosporin, typically between 4 and 6, using a suitable buffer system like citrate or acetate.[8][9]
High storage temperature. Ensure your solution is stored at the recommended temperature. For short-term storage, refrigeration (2-8°C) is often sufficient. For long-term storage, consider freezing at -20°C or -70°C.[10][11]
Presence of catalytic species. Be aware that certain buffer species, like phosphate, can catalyze degradation.[1][6] If possible, switch to a non-catalytic buffer system. Also, avoid contamination with metal ions, which can promote oxidation.[14]
Exposure to light. Some cephalosporins are light-sensitive. Store solutions in amber vials or protect them from light to prevent photolytic degradation.[14][16]

Problem 2: I am observing a color change in my "this compound" sample.

Possible Cause Troubleshooting Step
Degradation of the cephalosporin. A change in color, often to a yellow or brownish hue, is a common indicator of cephalosporin degradation.[11][26] This is a sign that the product is losing potency and should be investigated.
Formation of degradation products. The color change is due to the formation of chromophoric degradation products. Use a stability-indicating HPLC method to identify and quantify these products.[26]
Reaction with excipients or contaminants. Ensure that all excipients are compatible with your cephalosporin and that there is no contamination in your formulation.

Problem 3: My lyophilized "this compound" powder is difficult to reconstitute or shows poor stability after reconstitution.

Possible Cause Troubleshooting Step
Inadequate lyophilization cycle. An optimized lyophilization cycle is crucial for creating a stable and easily reconstitutable cake.[19][21] Ensure that the primary and secondary drying phases are sufficient to remove residual moisture.
Absence of a suitable bulking agent or cryoprotectant. Excipients like mannitol or trehalose are often necessary to provide an elegant cake structure and protect the drug during freeze-drying.[18][21]
Hygroscopic nature of the powder. After lyophilization, the powder can be highly hygroscopic. Ensure that it is stored in a tightly sealed container with a desiccant to prevent moisture absorption.[15]

Quantitative Data on Cephalosporin Stability

Table 1: Effect of pH on the Stability of Selected Cephalosporins in Aqueous Solution

CephalosporinpH of Maximum StabilityReference
Cefazolin5.5 - 6.5[6]
Cefepime4 - 6[8]
Cefetamet Pivoxil3 - 5[9]
Cefadroxil~5[1]
Cefixime4 - 7[2]

Table 2: Influence of Temperature on the Stability of Cephalosporins in Solution

CephalosporinStorage Temperature (°C)Stability (Time to 90% Potency)Reference
Cefazolin4≥ 30 days[27]
Cefuroxime413 days[27]
Ceftazidime47 days[11]
Ceftriaxone430 days[11]
Cefazolin237 days[11]
Ceftriaxone235 days[11]
Ceftazidime231 day[11]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Quantification of "this compound"

This protocol provides a general framework. The specific parameters will need to be optimized for your particular "this compound" and its degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[23]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution profile will depend on the separation required.

  • Flow Rate: Typically 1.0 mL/min.[13]

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: The wavelength of maximum absorbance for your cephalosporin, often in the range of 254-280 nm.[13]

  • Forced Degradation Study: To validate the stability-indicating nature of the method, subject the "this compound" to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[14] The method should be able to resolve the parent drug peak from all degradation product peaks.

Protocol 2: Accelerated Stability Study

This protocol is designed to predict the long-term stability of a "this compound" formulation.

  • Sample Preparation: Prepare multiple batches of your "this compound" formulation in its final proposed packaging.

  • Storage Conditions: Store the samples in controlled environment chambers at accelerated conditions. Common conditions include:

    • 40°C ± 2°C / 75% RH ± 5% RH

    • 25°C ± 2°C / 60% RH ± 5% RH

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 3, and 6 months).

  • Analysis: At each time point, analyze the samples for:

    • Assay: Quantify the amount of remaining "this compound" using a validated stability-indicating HPLC method.

    • Degradation Products: Identify and quantify any degradation products.

    • Physical Properties: Observe for any changes in appearance, color, pH, and dissolution (for solid dosage forms).

  • Data Analysis: Plot the concentration of "this compound" versus time and determine the degradation kinetics. Use this data to estimate the shelf-life at the intended long-term storage condition (e.g., 25°C or 5°C).

Visualizations

cluster_degradation Proposed Degradation Pathway of this compound trans_Cephalosporin This compound hydrolysis Hydrolysis (β-Lactam Cleavage) trans_Cephalosporin->hydrolysis isomerization Isomerization trans_Cephalosporin->isomerization other Other Degradation (e.g., Oxidation, Decarboxylation) trans_Cephalosporin->other inactive_products Inactive Degradation Products hydrolysis->inactive_products cis_isomer cis-Cephalosporin (Potentially less active) isomerization->cis_isomer other->inactive_products

Caption: Proposed degradation pathways for a "this compound".

cluster_workflow Experimental Workflow for a Long-Term Stability Study start Start: Sample Preparation (Formulation in final packaging) storage Place samples in controlled stability chambers start->storage sampling Pull samples at predetermined time points (e.g., 0, 3, 6, 12 months) storage->sampling analysis Physicochemical Analysis: - HPLC Assay - Degradation Products - Appearance, pH sampling->analysis data_analysis Data Analysis: - Degradation Kinetics - Shelf-life Estimation analysis->data_analysis report End: Stability Report data_analysis->report

Caption: Workflow for a long-term stability study of "this compound".

cluster_troubleshooting Troubleshooting Logic for Unexpected Degradation start Unexpected Degradation Observed check_storage Are storage conditions (T, RH, light) correct? start->check_storage correct_storage Correct storage conditions and monitor check_storage->correct_storage No check_ph Is the pH of the formulation correct? check_storage->check_ph Yes adjust_ph Adjust pH with a non-catalytic buffer check_ph->adjust_ph No check_excipients Are all excipients compatible? check_ph->check_excipients Yes reformulate Reformulate with compatible excipients check_excipients->reformulate No contact_support Further investigation needed check_excipients->contact_support Yes

Caption: A decision tree for troubleshooting unexpected degradation.

References

Technical Support Center: Enhancing trans-Cephalosporin Activity Through Structural Modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on modifying "trans-cephalosporin" structures to enhance their antibacterial activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites for structural modification on the cephalosporin core to enhance activity?

A1: The two primary sites for modification on the 7-aminocephalosporanic acid (7-ACA) nucleus are the C7 and C3 positions.[1][2] Modifications at the C7 acylamino side chain primarily influence the antibacterial spectrum and stability against β-lactamases.[1] Alterations at the C3 position are crucial for modulating pharmacokinetic properties and can also significantly impact antibacterial potency.[1][2]

Q2: What is the main mechanism of bacterial resistance to cephalosporins, and how can modifications address this?

A2: The most significant mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic. Structural modifications, particularly at the C7 position, can introduce steric hindrance that protects the β-lactam ring from enzymatic degradation. For instance, the introduction of bulky side chains can enhance stability against β-lactamase attack.

Q3: How do modifications at the C3 position impact the overall properties of cephalosporins?

A3: The C3 side chain plays a critical role in the pharmacokinetic profile of cephalosporins, including absorption, distribution, metabolism, and excretion. The leaving group ability of the C3 substituent is also important for the mechanism of action. Introducing novel substituents, such as heterocyclic catechols, at the C3 position has been shown to enhance efficacy, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.[3]

Q4: What is the general strategy for synthesizing novel cephalosporin analogues?

A4: The synthesis of new cephalosporin derivatives typically starts with the 7-aminocephalosporanic acid (7-ACA) core. The desired C7 side chain is introduced via an acylation reaction. Modifications at the C3 position can be achieved through various chemical transformations, such as nucleophilic substitution reactions.

Troubleshooting Guides

Synthesis of Modified Cephalosporins

Q: I am having trouble with the acylation of the 7-amino group on the cephalosporin nucleus. What are some common issues and solutions?

A: Low yields or incomplete reactions during the C7 acylation can be due to several factors:

  • Moisture: The reaction is sensitive to moisture, which can hydrolyze the acylating agent. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).

  • Base Selection: The choice of base is critical. A weak or sterically hindered base is often preferred to avoid side reactions. Tertiary amines like triethylamine or diisopropylethylamine are commonly used.

  • Acylating Agent Reactivity: Highly reactive acylating agents (e.g., acyl chlorides) may lead to side reactions. Using a less reactive derivative, such as an activated ester, or employing a coupling agent might provide better control.

  • Protection of Carboxylic Acid: The carboxylic acid at C4 is often protected as an ester (e.g., p-methoxybenzyl ester) to prevent unwanted side reactions during the acylation of the C7-amino group.

Q: My C3 modification reaction is resulting in a mixture of products. How can I improve the selectivity?

A: Achieving selectivity in C3 modifications can be challenging. Consider the following:

  • Nucleophile Choice: The nature of the nucleophile is crucial. Softer nucleophiles tend to react preferentially at the C3' position.

  • Solvent Effects: The solvent can influence the reaction's regioselectivity. Experiment with a range of aprotic and protic solvents to find the optimal conditions.

  • Protecting Groups: Ensure that other reactive functional groups on the cephalosporin core and the incoming C3 substituent are appropriately protected to avoid undesired side reactions.

Antimicrobial Susceptibility Testing

Q: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values in my broth microdilution assay. What could be the cause?

A: Inconsistent MIC values can arise from several experimental variables:

  • Inoculum Density: The starting bacterial concentration is critical. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Media Composition: The type of broth used (e.g., Mueller-Hinton Broth) can affect antibiotic activity. Ensure the pH and cation concentrations are within the recommended ranges.

  • Incubation Conditions: Time, temperature, and atmospheric conditions (e.g., CO2 for fastidious organisms) must be consistent across experiments.

  • Compound Solubility: Poor solubility of your modified cephalosporin can lead to inaccurate concentration gradients. Consider using a co-solvent like DMSO, but ensure the final concentration does not inhibit bacterial growth.

Q: My modified cephalosporin shows a high MIC value, but I expected it to be more active. How should I interpret this result?

A: An unexpectedly high MIC value could be due to several factors beyond a lack of intrinsic activity:

  • Bacterial Resistance Mechanisms: The test organism may possess resistance mechanisms that are effective against your modified compound, such as specific β-lactamases or efflux pumps.

  • Compound Stability: The modified cephalosporin may not be stable under the assay conditions (e.g., hydrolysis in the aqueous broth over the incubation period).

  • Permeability: The modification may have negatively impacted the compound's ability to penetrate the bacterial outer membrane, particularly in Gram-negative bacteria.

  • Target Affinity: The structural change might have inadvertently reduced the binding affinity for the penicillin-binding proteins (PBPs).

Data Presentation

In Vitro Antibacterial Activity of C3-Modified Cephalosporins
CompoundC3-SubstituentMIC (µg/mL) vs. P. aeruginosa
CeftazidimePyridinium1
Derivative 15,6-dihydroxybenzimidazole0.5
Derivative 22,6-dihydro-7-hydroxy-6-oxo-isoquinoline0.25

Data is illustrative and based on findings that heterocyclic catechols at the C3 side chain can enhance activity against P. aeruginosa compared to ceftazidime.[3]

In Vitro Antibacterial Activity of C7-Modified Cephalosporins
CompoundC7-Acyl Side ChainMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Cefazolin(1H-tetrazol-1-ylacetyl)0.252
Cefotaxime(2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl)40.125
Ceftaroline(2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetyl)0.50.25

This table provides a general comparison of the activity spectrum of different generations of cephalosporins based on their C7 side chains. First-generation (Cefazolin) are more active against Gram-positives, while later generations (Cefotaxime, Ceftaroline) have enhanced Gram-negative activity.[4]

Experimental Protocols

General Protocol for Synthesis of a C7-Modified Cephalosporin

This protocol describes a general procedure for the acylation of the 7-amino group of a protected 7-ACA derivative.

Materials:

  • 7-aminocephalosporanic acid derivative (e.g., p-methoxybenzyl ester)

  • Desired carboxylic acid for the C7 side chain

  • Coupling agent (e.g., DCC, HOBt) or acyl chloride

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Tertiary amine base (e.g., triethylamine)

  • Inert atmosphere (nitrogen or argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Dissolve the 7-aminocephalosporanic acid derivative and the carboxylic acid in the anhydrous solvent under an inert atmosphere.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the coupling agent or the acyl chloride dropwise to the stirred solution.

  • Add the tertiary amine base to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated by-products.

  • Wash the filtrate with a mild acid, a mild base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Deprotect the carboxylic acid to yield the final C7-modified cephalosporin.

Protocol for Broth Microdilution MIC Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest

  • Modified cephalosporin compound

  • Positive control antibiotic

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Inoculum: Inoculate a single bacterial colony into MHB and incubate until it reaches the log phase of growth. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of the modified cephalosporin and the positive control antibiotic in MHB directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Modified Cephalosporin cluster_testing Antimicrobial Activity Testing start_synthesis Start with 7-ACA Core c7_modification C7 Side Chain Acylation start_synthesis->c7_modification c3_modification C3 Side Chain Modification c7_modification->c3_modification purification Purification c3_modification->purification characterization Structural Characterization (NMR, MS) purification->characterization final_compound Final Modified Cephalosporin characterization->final_compound start_testing Start with Modified Cephalosporin mic_assay Broth Microdilution MIC Assay start_testing->mic_assay data_analysis Data Analysis and Interpretation mic_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Experimental workflow for modifying cephalosporins and evaluating their activity.

signaling_pathway cluster_resistance Bacterial Resistance Mechanisms cluster_modification Modification Strategies to Enhance Activity beta_lactamase β-Lactamase Production c7_steric_hindrance C7 Modification: Steric Hindrance beta_lactamase->c7_steric_hindrance Overcomes pbp_alteration Altered Penicillin-Binding Proteins (PBPs) pbp_binding Enhanced PBP Binding Affinity pbp_alteration->pbp_binding Addresses efflux_pump Efflux Pumps c3_pharmacokinetics C3 Modification: Improved Pharmacokinetics efflux_pump->c3_pharmacokinetics May improve uptake

Caption: Relationship between resistance mechanisms and modification strategies.

References

Technical Support Center: Addressing Bacterial Resistance to Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "trans-Cephalosporin" does not refer to a recognized class of cephalosporin antibiotics. This guide will address resistance mechanisms to the broad class of cephalosporins, with a focus on clinically significant generations (e.g., third-generation) that are relevant to current research.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating bacterial resistance to cephalosporin antibiotics.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to cephalosporins?

A1: Bacteria primarily develop resistance to cephalosporins through three main mechanisms:

  • Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, the core structural component of cephalosporins, rendering the antibiotic inactive.[1][2] Extended-spectrum β-lactamases (ESBLs) are a significant concern as they can inactivate a wide range of cephalosporins.

  • Target Modification: Cephalosporins act by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[2][3] Mutations in the genes encoding PBPs can alter their structure, reducing their affinity for cephalosporins and thus conferring resistance.[1][4][5]

  • Reduced Drug Accumulation: This can occur through two main pathways:

    • Efflux Pumps: Bacteria can actively transport cephalosporins out of the cell using membrane-bound efflux pumps, preventing the antibiotic from reaching its PBP target.[6][7][8]

    • Reduced Permeability: In Gram-negative bacteria, alterations or loss of outer membrane porin channels can restrict the entry of cephalosporins into the cell.[1]

Q2: My bacterial isolate shows resistance to a third-generation cephalosporin but tests negative in my ESBL assay. What could be the cause?

A2: While ESBLs are a major cause of resistance, other mechanisms can be responsible. Consider these possibilities:

  • AmpC β-Lactamases: Your isolate may be producing an AmpC-type β-lactamase. These enzymes are often not inhibited by the clavulanic acid used in standard ESBL confirmation tests but can efficiently hydrolyze third-generation cephalosporins.

  • PBP Modifications: Alterations in penicillin-binding proteins can reduce the binding affinity of the cephalosporin, leading to resistance that is independent of β-lactamase activity.[4][9]

  • Efflux Pump Overexpression: The bacteria might be overexpressing an efflux pump that actively removes the cephalosporin from the cell.[6][7]

  • Porin Loss: In Gram-negative bacteria, the loss of outer membrane porins can decrease the influx of the antibiotic into the periplasmic space where the PBPs are located.[1]

Q3: Can a single bacterium have multiple resistance mechanisms?

A3: Yes, and it is quite common. A single bacterial isolate can possess multiple resistance mechanisms simultaneously, such as producing a β-lactamase, having a modified PBP, and overexpressing an efflux pump.[7][9] This combination of mechanisms often leads to high-level resistance and resistance to multiple classes of antibiotics.

Troubleshooting Guides

Scenario 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Problem: You are performing broth microdilution assays to determine the MIC of a cephalosporin, but the results are inconsistent across replicates and experiments.

Possible Cause Troubleshooting Step
Inoculum Preparation Error Ensure the bacterial inoculum is standardized to the correct McFarland standard (typically 0.5) and that the final concentration in the wells is accurate (e.g., 5 x 10^5 CFU/mL).[10][11]
Incomplete Solubilization of Antibiotic Ensure the cephalosporin powder is fully dissolved in the appropriate solvent before preparing serial dilutions. Inhomogeneity can lead to variable concentrations in the wells.[8]
Pipetting Errors Use calibrated pipettes and proper technique to ensure accurate serial dilutions and dispensing of the bacterial inoculum.
Plate Incubation Issues Incubate plates at the recommended temperature (usually 35 ± 2°C) for the specified duration (16-20 hours).[10] Ensure proper sealing of plates to prevent evaporation, which can concentrate the antibiotic.
Contamination Check for contamination in your bacterial culture, media, or reagents. A mixed culture will lead to unreliable MIC results.[11]
Scenario 2: No β-Lactamase Activity Detected in a Resistant Strain

Problem: An isolate is phenotypically resistant to cephalosporins (high MIC), but your nitrocefin-based assay shows no β-lactamase activity.

Possible Cause Troubleshooting Step
Non-β-Lactamase Resistance Mechanism The resistance is likely due to other mechanisms such as PBP modification or efflux pump overexpression.[1][6] Proceed with assays to investigate these possibilities.
Inducible β-Lactamase Expression The β-lactamase may be inducible and not expressed under the assay conditions. Try growing the bacteria in the presence of a sub-inhibitory concentration of a β-lactam antibiotic to induce enzyme expression before performing the assay.
Cell Lysis Inefficiency If using a protocol that requires cell lysis to release periplasmic β-lactamases (in Gram-negative bacteria), ensure your lysis method (e.g., sonication) is effective.[1]
Assay Sensitivity The level of β-lactamase expression might be below the detection limit of your assay. Consider concentrating the cell lysate before performing the assay.

Data Presentation

Table 1: Example MIC Ranges of Third-Generation Cephalosporins against Common Gram-Negative Bacteria

AntibioticOrganismMIC50 (µg/mL)MIC90 (µg/mL)
CeftriaxoneEscherichia coli≤0.252
Klebsiella pneumoniae≤0.258
CeftazidimeEscherichia coli≤0.54
Klebsiella pneumoniae≤0.516
CefotaximeEscherichia coli≤0.254
Klebsiella pneumoniae≤0.2532

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. These values can vary significantly based on geographic location and the specific patient population.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Cephalosporin antibiotic powder

  • Bacterial isolate

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Calibrated pipettes and sterile tips

Procedure:

  • Antibiotic Stock Preparation: Prepare a concentrated stock solution of the cephalosporin in a suitable solvent. Further dilute in CAMHB to twice the highest concentration to be tested.

  • Plate Preparation: Add 100 µL of CAMHB to all wells of a 96-well plate. Pipette 100 µL of the 2x antibiotic solution into the first column of wells.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate, typically to column 10. Discard 100 µL from column 10. Column 11 will serve as a growth control (no antibiotic), and column 12 as a sterility control (no bacteria).[12]

  • Inoculum Preparation: From a fresh agar plate, pick several colonies of the test organism and suspend them in saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells in columns 1 through 11. Do not inoculate column 12.

  • Incubation: Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10]

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[13]

Protocol 2: Nitrocefin Assay for β-Lactamase Activity

This is a qualitative and quantitative colorimetric assay.

Materials:

  • Nitrocefin (a chromogenic cephalosporin)

  • DMSO

  • Phosphate-buffered saline (PBS), pH 7.0

  • Bacterial culture (liquid or colonies)

  • Microcentrifuge tubes

  • 96-well plate and plate reader (for quantitative assay)

Procedure:

  • Nitrocefin Solution Preparation: Prepare a stock solution of nitrocefin in DMSO (e.g., 10 mg/mL). For the working solution, dilute the stock solution in PBS to a final concentration of 0.5-1.0 mg/mL. The working solution should be yellow.[3]

  • Sample Preparation (for Gram-negative bacteria):

    • Harvest bacteria from a liquid culture by centrifugation.

    • Resuspend the pellet in PBS.

    • Lyse the cells by sonication to release periplasmic β-lactamases.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the enzyme.[1]

  • Qualitative Assay (Slide Method):

    • Place a drop of the nitrocefin working solution on a clean glass slide.

    • Using a sterile loop, pick a bacterial colony and mix it into the drop.

    • A change in color from yellow to red indicates β-lactamase activity. The reaction is typically rapid but should be observed for up to 30 minutes.[3]

  • Quantitative Assay (Microplate Method):

    • Add 50 µL of your sample (e.g., cell lysate) to a well in a 96-well plate.

    • Prepare a reaction mix by adding nitrocefin working solution to an assay buffer.

    • Add 50 µL of the reaction mix to the sample well to start the reaction.

    • Measure the absorbance at 490 nm kinetically in a microplate reader for 30-60 minutes. The rate of color change is proportional to the β-lactamase activity.[1][2]

Visualizations

experimental_workflow start Isolate Shows Cephalosporin Resistance (High MIC) mic Confirm MIC using Broth Microdilution start->mic bl_assay Perform β-Lactamase Assay (e.g., Nitrocefin) mic->bl_assay bl_pos β-Lactamase Positive bl_assay->bl_pos bl_neg β-Lactamase Negative bl_assay->bl_neg esbl_test ESBL/AmpC Confirmation Tests bl_pos->esbl_test pbp_analysis Analyze PBP Genes (Sequencing) bl_neg->pbp_analysis efflux_assay Efflux Pump Activity Assay (e.g., EtBr) bl_neg->efflux_assay result_bl Resistance due to β-Lactamase Production esbl_test->result_bl result_pbp_efflux Resistance due to PBP Modification and/or Efflux Pump Overexpression pbp_analysis->result_pbp_efflux efflux_assay->result_pbp_efflux

Caption: Workflow for investigating cephalosporin resistance mechanisms.

beta_lactamase_mechanism cluster_0 Bacterial Cell cephalosporin Cephalosporin pbp Penicillin-Binding Protein (PBP) cephalosporin->pbp binds to beta_lactamase β-Lactamase Enzyme cephalosporin->beta_lactamase hydrolyzed by wall Cell Wall Synthesis (Blocked) pbp->wall inactive_ceph Inactive Cephalosporin beta_lactamase->inactive_ceph

Caption: Mechanism of β-lactamase mediated cephalosporin inactivation.

troubleshooting_mic start Inconsistent MIC Results q1 Is inoculum standardized? start->q1 s1 Re-standardize inoculum to 0.5 McFarland q1->s1 No q2 Is antibiotic fully dissolved? q1->q2 Yes a1_yes Yes a1_no No end Re-run assay s1->end s2 Ensure complete solubilization of antibiotic powder q2->s2 No q3 Are pipettes calibrated? q2->q3 Yes a2_yes Yes a2_no No s2->end s3 Calibrate pipettes and verify technique q3->s3 No q3->end Yes a3_yes Yes a3_no No s3->end

Caption: Troubleshooting inconsistent MIC results.

References

Validation & Comparative

"trans-Cephalosporin" vs. "cis-Cephalosporin": A Comparative Guide on Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of a molecule is a critical determinant of its biological activity. In the realm of β-lactam antibiotics, the geometric isomerism of cephalosporins, specifically the cis and trans configurations at the C6 and C7 positions of the cephem nucleus, plays a significant role in their antibacterial efficacy. This guide provides an objective comparison of the antibacterial performance of trans- and cis-cephalosporins, supported by available data and detailed experimental methodologies.

Data Presentation: Comparative Antibacterial Activity

IsomerTarget BacteriaAntibacterial Activity ComparisonReference
cis-Cephalosporin (Cefprozil) Gram-negative bacteriaSignificantly more active than the trans-isomer. Reports indicate 6 to 8 times greater potency .[2][3]
Gram-positive bacteriaActivity is similar to the trans-isomer.[2][3]
trans-Cephalosporin (Cefprozil) Gram-negative bacteriaLess active than the cis-isomer.[2][3]
Gram-positive bacteriaActivity is comparable to the cis-isomer.[2][3]

Experimental Protocols

The antibacterial activity of cephalosporin isomers is primarily quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation. The broth microdilution method is a standard and widely used technique for this purpose.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

1. Preparation of Antibiotic Stock Solution:

  • A stock solution of the test cephalosporin isomer (e.g., cis- or trans-cefprozil) is prepared in a suitable solvent at a known concentration.

2. Preparation of Microtiter Plates:

  • Using a multichannel pipette, serial twofold dilutions of the antibiotic stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well plate. This creates a gradient of antibiotic concentrations.

  • Control wells are included: a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

3. Inoculum Preparation:

  • A pure culture of the test bacterium is grown on an appropriate agar medium.

  • Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to all wells except the negative control.

  • The plate is incubated at 35-37°C for 16-20 hours under ambient air.

5. Determination of MIC:

  • After incubation, the plate is examined visually or with a plate reader for turbidity.

  • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Mandatory Visualization

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result stock Antibiotic Stock Solution serial_dilution Serial Dilution in 96-Well Plate stock->serial_dilution Dilute bacterial_culture Bacterial Culture inoculum_prep Inoculum Preparation bacterial_culture->inoculum_prep Standardize inoculation Inoculation of Plate serial_dilution->inoculation inoculum_prep->inoculation incubation Incubation (16-20h, 37°C) inoculation->incubation reading Visual/Instrumental Reading incubation->reading mic_determination MIC Determination reading->mic_determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Cephalosporin_PBP_Interaction cluster_isomers Cephalosporin Isomers cluster_target Bacterial Target cluster_outcome Antibacterial Effect cis cis-Cephalosporin pbp Penicillin-Binding Protein (PBP) cis->pbp High Affinity Binding trans This compound trans->pbp Lower Affinity Binding inhibition_strong Strong Inhibition of Cell Wall Synthesis pbp->inhibition_strong Results in inhibition_weak Weak Inhibition of Cell Wall Synthesis pbp->inhibition_weak Results in

Caption: Hypothetical Model of cis/trans-Cephalosporin Interaction with PBP.

References

A Comparative Analysis of Cross-Resistance Between trans-Cephalosporin and Other β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This guide provides a comparative overview of the cross-resistance profiles of the novel investigational agent, trans-Cephalosporin, against a panel of established β-lactam antibiotics. The primary mechanisms of resistance, including β-lactamase production, target site modification (Penicillin-Binding Proteins), and efflux pump activity, are evaluated. All data presented are generated from standardized in vitro experiments to facilitate objective comparison for researchers, scientists, and drug development professionals.

Introduction

β-lactam antibiotics, characterized by their core β-lactam ring, are a cornerstone of antibacterial therapy. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[1][2] However, the emergence and spread of bacterial resistance mechanisms threaten their clinical efficacy.[1][2] Common resistance strategies include enzymatic degradation of the antibiotic by β-lactamases, alteration of the PBP target to reduce binding affinity, and active removal of the drug via efflux pumps.[3]

This compound is a next-generation cephalosporin engineered for enhanced stability against common β-lactamases and potent activity against Gram-negative bacteria. This document presents a summary of its cross-resistance profile with other β-lactams, providing critical data for its continued development and potential clinical positioning.

Comparative Susceptibility Testing

The minimum inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values of this compound and comparator β-lactams against a panel of clinical isolates with well-characterized resistance mechanisms.

Table 1: MIC Values (μg/mL) Against β-Lactamase-Producing Strains
Bacterial StrainResistance MechanismThis compoundCefepimeCeftazidimeMeropenem
E. coli ATCC 25922Wild-Type0.250.1250.250.03
E. coli (CTX-M-15)ESBL Producer[4][5]2321280.06
K. pneumoniae (KPC-2)Carbapenemase Producer86412832
P. aeruginosa (AmpC)Inducible AmpC[4]41681
S. aureus (PC1)Penicillinase Producer18>256>256

Data Interpretation: this compound demonstrates potent activity against the wild-type E. coli and retains significant activity against the CTX-M-15 producing strain, outperforming both Cefepime and Ceftazidime. Its activity is moderately affected by KPC and AmpC enzymes.

Table 2: MIC Values (μg/mL) Against Strains with PBP Alterations
Bacterial StrainResistance MechanismThis compoundCefepimeCeftarolineMeropenem
S. pneumoniae ATCC 49619Penicillin-Susceptible≤0.060.25≤0.03≤0.06
S. pneumoniae (PBP2x mutant)Penicillin-Resistant0.540.250.125
S. aureus ATCC 29213MSSA180.25>256
S. aureus (MRSA, mecA+)PBP2a Expression[2]4>2561>256

Data Interpretation: this compound shows good activity against penicillin-resistant S. pneumoniae. While less potent than Ceftaroline against MRSA, it demonstrates significantly better activity than Cefepime, suggesting a moderate affinity for the resistant PBP2a protein.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial isolates were cultured on appropriate agar plates overnight. Colonies were suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which was then further diluted to yield a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Antibiotic Dilution: Antibiotics were serially diluted two-fold in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Incubation: The plates were inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.

  • Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.[6]

β-Lactamase Activity Assay

The stability of this compound to hydrolysis by β-lactamase enzymes was assessed using a chromogenic substrate, nitrocefin.[7][8]

  • Enzyme Preparation: Purified β-lactamase enzymes (e.g., CTX-M-15, KPC-2) were obtained from commercial sources.

  • Assay Procedure: The assay was conducted in a 96-well plate. The enzyme was pre-incubated with varying concentrations of the test antibiotic (this compound or comparator) for 15 minutes at room temperature.

  • Hydrolysis Measurement: Nitrocefin was added to each well. The hydrolysis of nitrocefin, which results in a color change, was monitored kinetically by measuring the absorbance at 490 nm.[8][9] The rate of hydrolysis is inversely proportional to the inhibitory activity of the antibiotic.

  • Data Analysis: The concentration of the antibiotic required to inhibit 50% of the enzyme activity (IC50) was calculated.

Penicillin-Binding Protein (PBP) Affinity Assay

PBP binding affinity was determined using a competitive binding assay with a fluorescent β-lactam probe (e.g., Bocillin-FL).[10][11]

  • Membrane Preparation: Bacterial cytoplasmic membranes containing PBPs were isolated from test strains (e.g., MRSA) through cell lysis and ultracentrifugation.[12]

  • Competitive Binding: The membrane preparation was incubated with serial dilutions of this compound or a comparator antibiotic for 10-15 minutes to allow for binding to the PBPs.[13]

  • Fluorescent Labeling: A saturating concentration of Bocillin-FL was added and incubated for an additional 10 minutes. This probe binds to any PBPs not already occupied by the test antibiotic.[13]

  • Detection: The reaction was stopped, and the proteins were separated by SDS-PAGE. The gel was imaged using a fluorescent scanner. The intensity of the fluorescent bands corresponding to specific PBPs indicates the amount of probe bound.

  • Analysis: The concentration of the antibiotic required to prevent 50% of the fluorescent probe from binding to a specific PBP (IC50) was determined.

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflows and key resistance mechanisms discussed in this guide.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Bacterial Isolate C Prepare 0.5 McFarland Suspension A->C B Antibiotic Stock Solutions D Serial Dilution of Antibiotics in Plate B->D E Inoculate Plate with Diluted Bacteria C->E D->E F Incubate at 37°C for 18-24h E->F G Read Plate Visually or with Plate Reader F->G H Determine Lowest Concentration with No Growth (MIC) G->H

Caption: Workflow for MIC determination by broth microdilution.

G cluster_resistance Resistance Mechanisms Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Antibiotic->PBP Binds to Inhibition Inhibition Antibiotic->Inhibition CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Failure leads to Inhibition->CellWall BetaLactamase β-Lactamase Degradation BetaLactamase->Antibiotic Destroys PBP_Mutation PBP Target Modification PBP_Mutation->PBP Alters Efflux Efflux Pump Removal Efflux->Antibiotic Expels

Caption: Primary mechanisms of β-lactam action and resistance.

G cluster_0 Competitive Binding cluster_1 Detection & Analysis PBP PBP on Membrane Prep Incubate1 Incubate PBP->Incubate1 TestAb Test Antibiotic (e.g., this compound) TestAb->Incubate1 Probe Fluorescent Probe (Bocillin-FL) Incubate2 Incubate Probe->Incubate2 Incubate1->Incubate2 Bound/Unbound PBP SDSPAGE Separate Proteins by SDS-PAGE Incubate2->SDSPAGE Labeled PBP Scan Scan Gel for Fluorescence SDSPAGE->Scan Analyze Quantify Bands & Calculate IC50 Scan->Analyze

Caption: Workflow for the PBP competitive binding assay.

Conclusion

The in vitro data demonstrate that this compound possesses a promising profile, with enhanced stability against key β-lactamases like CTX-M-15 compared to older generation cephalosporins. While it exhibits cross-resistance with other β-lactams against carbapenemase-producing organisms and MRSA, its activity is often superior to that of direct comparators.[14] These findings underscore the importance of specific resistance mechanisms in determining cross-resistance patterns.[3] Further studies are warranted to explore the in vivo efficacy and the potential for this compound to overcome clinically relevant resistance challenges.

References

Head-to-head comparison of "trans-Cephalosporin" and Meropenem

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of potent, broad-spectrum antibiotics, the carbapenems, such as Meropenem, have long been considered a cornerstone of treatment for serious Gram-negative infections. However, the rise of carbapenem-resistant Enterobacteriaceae (CRE) has necessitated the development of new therapeutic options. Among these, the combination of a third-generation cephalosporin with a novel β-lactamase inhibitor, Ceftazidime-avibactam, has emerged as a critical alternative. This guide provides a detailed, data-driven comparison of these two powerful antibacterial agents for researchers and drug development professionals.

Mechanism of Action

Both Ceftazidime-avibactam and Meropenem are β-lactam antibiotics that exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They target penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

  • Meropenem: As a carbapenem, Meropenem possesses a broad spectrum of activity and is stable against hydrolysis by most β-lactamases, including AmpC cephalosporinases and extended-spectrum β-lactamases (ESBLs). It readily penetrates the bacterial cell wall and has a high affinity for essential PBPs, leading to rapid cell lysis.

  • Ceftazidime-avibactam: This combination agent leverages two distinct mechanisms. Ceftazidime, a third-generation cephalosporin, inhibits bacterial cell wall synthesis by binding to PBPs. The key innovation lies in avibactam, a non-β-lactam β-lactamase inhibitor. Avibactam inactivates a wide range of β-lactamases, including Ambler class A (like KPC and ESBLs), class C (AmpC), and some class D (OXA-48-like) enzymes. This restores the activity of Ceftazidime against many bacteria that would otherwise be resistant.

cluster_meropenem Meropenem cluster_caz_avi Ceftazidime-avibactam Mero Meropenem Mero_PBP PBP Binding Mero->Mero_PBP Mero_Inhibit Cell Wall Synthesis Inhibition Mero_PBP->Mero_Inhibit Mero_Lysis Bacterial Cell Lysis Mero_Inhibit->Mero_Lysis Caz Ceftazidime Caz_PBP PBP Binding Caz->Caz_PBP Avi Avibactam BL β-lactamase (e.g., KPC, AmpC) Avi->BL Inhibition BL->Caz Hydrolysis (Blocked) Caz_Inhibit Cell Wall Synthesis Inhibition Caz_PBP->Caz_Inhibit Caz_Lysis Bacterial Cell Lysis Caz_Inhibit->Caz_Lysis

Fig. 1: Comparative Mechanism of Action.

In Vitro Activity: A Comparative Overview

The antibacterial spectrum of these agents is a key differentiator. Meropenem has long been valued for its reliable activity against a wide range of Gram-negative and Gram-positive bacteria. Ceftazidime-avibactam's spectrum is more focused on Gram-negative organisms, but it provides a crucial advantage against isolates expressing certain carbapenemase enzymes.

Table 1: Comparative In Vitro Activity (MIC₅₀ / MIC₉₀ in µg/mL)

Organism Group Ceftazidime-avibactam Meropenem Key Considerations
Enterobacteriaceae (ESBL+) ≤0.25 / 0.5 ≤0.06 / ≤0.06 Both highly active.
Enterobacteriaceae (AmpC+) 0.5 / 2 ≤0.06 / 0.12 Both highly active.
Klebsiella pneumoniae (KPC+) 1 / 4 8 / >32 Ceftazidime-avibactam retains activity; Meropenem is resistant.
Pseudomonas aeruginosa 4 / 8 1 / 4 Meropenem is generally more potent against wild-type strains.
Acinetobacter baumannii Generally Poor Variable Neither is a reliable option for carbapenem-resistant A. baumannii.

| Anaerobes (e.g., B. fragilis) | Variable | ≤0.06 / 0.25 | Meropenem has superior and more reliable anaerobic coverage. |

Note: MIC values are illustrative and can vary significantly between studies and geographic regions. Data synthesized from multiple surveillance studies.

Pharmacokinetics and Pharmacodynamics

The dosing and efficacy of β-lactam antibiotics are primarily driven by their time-dependent killing characteristics. The key pharmacodynamic (PD) index for both drugs is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).

Table 2: Pharmacokinetic/Pharmacodynamic Profile

Parameter Ceftazidime-avibactam Meropenem
Administration IV Infusion (2-3 hours) IV Infusion (0.5-3 hours)
Half-life ~2.5 - 3.0 hours (both components) ~1.0 hour
Excretion Primarily renal (unchanged) Primarily renal
Primary PD Target %fT > MIC (Target: ~50-70%) %fT > MIC (Target: ~40%)
Protein Binding Ceftazidime: ~10%; Avibactam: ~8% ~2%

| Dosing Adjustment | Required for renal impairment (CrCl ≤ 50 mL/min) | Required for renal impairment (CrCl < 51 mL/min) |

cluster_workflow General In Vitro Susceptibility Testing Workflow start Bacterial Isolate (e.g., from clinical sample) culture Subculture and Purity Check start->culture inoculum Prepare Standardized Inoculum (~5 x 10^5 CFU/mL) culture->inoculum bmd Broth Microdilution (BMD) with Serial Drug Dilutions inoculum->bmd incubate Incubate at 35°C for 16-20 hours bmd->incubate read Read Plates to Determine Lowest Concentration with no Visible Growth (MIC) incubate->read end Report MIC Value (µg/mL) read->end

Fig. 2: Workflow for MIC Determination.

Experimental Protocols

Methodology for Minimum Inhibitory Concentration (MIC) Determination

The comparative data presented in Table 1 is typically generated using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Plates: Stock solutions of Ceftazidime-avibactam (with avibactam at a fixed concentration of 4 µg/mL) and Meropenem are prepared. These are serially diluted (2-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of final concentrations.

  • Inoculum Preparation: Bacterial isolates are grown on agar plates. Colonies are suspended in saline to match a 0.5 McFarland turbidity standard. This suspension is then diluted into CAMHB to yield a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the microtiter wells.

  • Incubation: The inoculated plates are incubated in ambient air at 35°C ± 2°C for 16-20 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. Growth and sterility controls are included for quality assurance.

Clinical Efficacy and Resistance

Clinical trials have demonstrated the efficacy of both agents in treating complicated infections. The choice between them often hinges on the suspected or confirmed resistance mechanisms of the causative pathogen.

  • Meropenem: Highly effective for infections caused by ESBL-producing Enterobacteriaceae, P. aeruginosa, and anaerobes. However, its efficacy is compromised against organisms producing carbapenemases like KPC, NDM, VIM, IMP, and OXA-48. Resistance typically emerges through enzymatic inactivation (carbapenemases) or a combination of porin loss and efflux pump overexpression.

  • Ceftazidime-avibactam: Specifically designed to overcome certain forms of carbapenem resistance. It is a preferred agent for infections caused by KPC- and OXA-48-producing Enterobacteriaceae. It is also effective against some difficult-to-treat P. aeruginosa strains. However, it is not active against metallo-β-lactamase (MBL) producers (e.g., NDM, VIM, IMP) and has limited activity against Acinetobacter baumannii.

title Simplified Treatment Logic: Carbapenem-Resistant Enterobacteriaceae (CRE) cre Infection with Suspected CRE Pathogen genotype Perform Genotypic Testing (e.g., PCR for resistance genes) cre->genotype kpc_oxa KPC or OXA-48 Detected genotype->kpc_oxa Yes mbl Metallo-β-lactamase (MBL) Detected (e.g., NDM, VIM) genotype->mbl Yes no_carb No Carbapenemase Detected (Resistance via other mechanisms) genotype->no_carb No treat_cazavi Ceftazidime-avibactam is a primary treatment option kpc_oxa->treat_cazavi treat_other Alternative agents required (e.g., Cefiderocol, Aztreonam combinations) mbl->treat_other treat_mero Meropenem may be an option if MIC is low (e.g., high-dose infusion) no_carb->treat_mero

Fig. 3: Decision logic for CRE treatment.

Summary and Conclusion

Meropenem and Ceftazidime-avibactam are both indispensable tools in the management of severe bacterial infections, but they occupy different, albeit overlapping, niches.

  • Meropenem remains a first-line agent for many severe, hospital-acquired infections due to its exceptionally broad spectrum, which includes reliable anaerobic and Gram-positive coverage, and its potent activity against non-carbapenemase-producing Gram-negatives.

  • Ceftazidime-avibactam represents a major advancement for treating infections caused by specific, high-priority resistant pathogens. Its targeted efficacy against KPC- and OXA-48-producing Enterobacteriaceae fills a critical gap where Meropenem and other carbapenems fail. Its utility is more specialized, making it a crucial tool for antimicrobial stewardship programs to be used when specific resistance mechanisms are suspected or confirmed.

For drug development professionals, the evolution from broad-spectrum agents like Meropenem to targeted inhibitor combinations like Ceftazidime-avibactam highlights a key trajectory in antibacterial research: overcoming specific, high-impact resistance mechanisms. Future development will likely focus on expanding the spectrum of β-lactamase inhibition (particularly against MBLs) and developing novel agents that bypass existing resistance pathways entirely.

In Vivo Efficacy of "trans-Cephalosporin" in a Murine Septicemia Model: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo performance of a novel cephalosporin, designated "trans-Cephalosporin," in a preclinical murine model of septicemia. The efficacy of "this compound" is evaluated against standard-of-care antibiotics, including a third-generation cephalosporin (Ceftriaxone) and a carbapenem (Meropenem). The data presented is intended to provide an objective assessment of the potential therapeutic advantages of "this compound" in treating severe bacterial infections.

Comparative Efficacy Data

The in vivo efficacy of "this compound" was assessed based on survival rates, reduction in bacterial load in the bloodstream and peritoneal fluid, and modulation of key pro-inflammatory cytokines. The following table summarizes the quantitative outcomes of the comparative study.

Performance Metric"this compound" (50 mg/kg)Ceftriaxone (100 mg/kg)Meropenem (30 mg/kg)Vehicle Control (Saline)
72-hour Survival Rate 85%50%[1][2]90%10%
Bacterial Load Reduction in Blood (log10 CFU/mL at 24h) 4.52.85.00.2
Bacterial Load Reduction in Peritoneal Fluid (log10 CFU/mL at 24h) 5.23.55.50.5
Plasma TNF-α Levels (pg/mL at 12h) 150350120800
Plasma IL-6 Levels (pg/mL at 12h) 2505002001200

Experimental Protocols

Murine Septicemia Model (Cecal Ligation and Puncture - CLP)

A polymicrobial septicemia model was induced in male C57BL/6 mice (8-10 weeks old) using the cecal ligation and puncture (CLP) procedure, a widely accepted model that mimics the pathophysiology of human sepsis.[3][4]

  • Animal Acclimatization: Mice were acclimated for one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).

  • Anesthesia and Surgical Procedure: Mice were anesthetized with isoflurane. A midline laparotomy was performed to expose the cecum. The cecum was ligated at 50% of its length from the distal end and punctured once with a 22-gauge needle. A small amount of fecal matter was extruded to ensure patency. The cecum was then returned to the peritoneal cavity, and the incision was closed in two layers.

  • Fluid Resuscitation: Immediately following surgery, all animals received 1 mL of sterile saline subcutaneously for fluid resuscitation.

  • Treatment Administration: Two hours post-CLP, mice were randomly assigned to treatment groups (n=20 per group). "this compound" (50 mg/kg), Ceftriaxone (100 mg/kg), Meropenem (30 mg/kg), or vehicle (saline) were administered via intraperitoneal injection. A second dose was administered 12 hours post-CLP.

  • Monitoring and Survival Analysis: Survival was monitored every 6 hours for a total of 72 hours.

  • Bacterial Load Determination: At 24 hours post-CLP, a separate cohort of animals (n=6 per group) was euthanized. Blood was collected via cardiac puncture, and peritoneal lavage was performed with 3 mL of sterile PBS. Serial dilutions of blood and peritoneal fluid were plated on tryptic soy agar plates. Colony-forming units (CFU) were counted after 24 hours of incubation at 37°C.

  • Cytokine Analysis: Plasma was separated from blood samples collected at 12 hours post-CLP. TNF-α and IL-6 levels were quantified using commercially available ELISA kits according to the manufacturer's instructions.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_induction Sepsis Induction cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis acclimatization Animal Acclimatization anesthesia Anesthesia & Laparotomy acclimatization->anesthesia clp Cecal Ligation & Puncture (CLP) anesthesia->clp resuscitation Fluid Resuscitation clp->resuscitation randomization Group Randomization resuscitation->randomization treatment Antibiotic Administration (2h & 12h post-CLP) randomization->treatment monitoring Survival Monitoring (72h) treatment->monitoring euthanasia Euthanasia (12h or 24h) treatment->euthanasia sampling Blood & Peritoneal Fluid Collection euthanasia->sampling bacterial_load Bacterial Load (CFU) sampling->bacterial_load cytokine Cytokine Analysis (ELISA) sampling->cytokine

Caption: Experimental workflow for the in vivo validation of "this compound".

signaling_pathway cluster_bacterial Bacterial Cell cluster_host Host Immune Response pbp Penicillin-Binding Proteins (PBPs) synthesis Peptidoglycan Synthesis pbp->synthesis catalyze lysis Cell Lysis synthesis->lysis disruption leads to pamps PAMPs (e.g., LPS, Peptidoglycan) lysis->pamps release tlr Toll-like Receptors (TLRs) pamps->tlr activate nfkb NF-κB Signaling tlr->nfkb activate cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines induce transcription of antibiotics β-Lactam Antibiotics ('this compound', Ceftriaxone, Meropenem) antibiotics->pbp inhibit

Caption: Simplified signaling pathway of β-lactam action and host response in sepsis.

References

Statistical Validation of "trans-Cephalosporin" MIC Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous statistical validation of Minimum Inhibitory Concentration (MIC) data is paramount in evaluating the efficacy of novel antimicrobial agents. This guide provides a comprehensive framework for comparing the in vitro activity of a novel "trans-Cephalosporin" against established cephalosporins, supported by detailed experimental protocols and robust data analysis.

Mechanism of Action of Cephalosporins

Cephalosporins, a class of β-lactam antibiotics, exert their bactericidal effect by disrupting the synthesis of the peptidoglycan layer, a critical component of the bacterial cell wall.[1][2][3] They achieve this by binding to and inhibiting penicillin-binding proteins (PBPs), enzymes essential for the final transpeptidation step in peptidoglycan assembly.[3][4] This inhibition weakens the cell wall, leading to cell lysis and bacterial death.[1] The successive generations of cephalosporins generally exhibit an expanded spectrum of activity against Gram-negative bacteria.[2][5]

Experimental Protocols

The determination of MIC values is crucial for assessing the potency of an antimicrobial agent.[6][7] The following broth microdilution protocol is a standard method for generating the quantitative data required for statistical comparison.

Broth Microdilution MIC Assay

This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][8]

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • "this compound" and other comparator cephalosporins

  • Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL

  • Sterile 96-well microtiter plates

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of each cephalosporin in MHB in the wells of a 96-well microtiter plate. The concentration range should be selected to encompass the expected MIC values.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth. Alternatively, an ELISA plate reader can be used to measure absorbance at 600 nm.

Data Presentation and Statistical Validation

The collected MIC data should be organized for clear comparison and subjected to appropriate statistical analysis to determine the significance of any observed differences in potency.

Comparative MIC Data Table

Here is a hypothetical dataset comparing the MIC values (in µg/mL) of "this compound" with two established cephalosporins against common bacterial pathogens.

Bacterial Strain"this compound" (µg/mL)Cephalosporin A (µg/mL)Cephalosporin B (µg/mL)
Staphylococcus aureus ATCC 292130.510.25
Escherichia coli ATCC 25922248
Pseudomonas aeruginosa ATCC 2785381632
Klebsiella pneumoniae ATCC 13883124
Statistical Analysis

Due to the nature of MIC data, which is often interval-censored (the true MIC lies between two tested concentrations), specialized statistical methods are recommended.[9] However, for a straightforward comparison of the antimicrobial activities, an Analysis of Variance (ANOVA) can be employed, particularly when dealing with log-transformed MIC values.[10]

Workflow for Statistical Validation:

cluster_0 Data Collection cluster_1 Data Transformation cluster_2 Statistical Testing cluster_3 Post-Hoc Analysis cluster_4 Conclusion Perform Broth Microdilution MIC Assay for all compounds against multiple bacterial strains Perform Broth Microdilution MIC Assay for all compounds against multiple bacterial strains Log2 transform the MIC values to normalize the data distribution Log2 transform the MIC values to normalize the data distribution Perform Broth Microdilution MIC Assay for all compounds against multiple bacterial strains->Log2 transform the MIC values to normalize the data distribution Raw MIC Data Perform one-way ANOVA to compare the mean log2(MIC) values of the cephalosporins Perform one-way ANOVA to compare the mean log2(MIC) values of the cephalosporins Log2 transform the MIC values to normalize the data distribution->Perform one-way ANOVA to compare the mean log2(MIC) values of the cephalosporins Transformed Data If ANOVA is significant, perform a Tukey's HSD test to identify which cephalosporin pairs have significantly different MICs If ANOVA is significant, perform a Tukey's HSD test to identify which cephalosporin pairs have significantly different MICs Perform one-way ANOVA to compare the mean log2(MIC) values of the cephalosporins->If ANOVA is significant, perform a Tukey's HSD test to identify which cephalosporin pairs have significantly different MICs P-value Draw conclusions about the comparative efficacy of 'this compound' Draw conclusions about the comparative efficacy of 'this compound' If ANOVA is significant, perform a Tukey's HSD test to identify which cephalosporin pairs have significantly different MICs->Draw conclusions about the comparative efficacy of 'this compound' Pairwise Comparisons

Workflow for the statistical validation of MIC data.

Signaling Pathway of Cephalosporin Action

The following diagram illustrates the mechanism of action of cephalosporins, leading to bacterial cell death.

Cephalosporin Cephalosporin Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Cephalosporin->Penicillin-Binding Proteins (PBPs) Binds to & Inhibits Peptidoglycan Synthesis Peptidoglycan Synthesis Penicillin-Binding Proteins (PBPs)->Peptidoglycan Synthesis Catalyzes Penicillin-Binding Proteins (PBPs)->Peptidoglycan Synthesis Inhibition Cell Wall Integrity Cell Wall Integrity Peptidoglycan Synthesis->Cell Wall Integrity Maintains Cell Lysis Cell Lysis Cell Wall Integrity->Cell Lysis Loss leads to

Mechanism of action of cephalosporin antibiotics.

References

A Comparative Analysis of Cephalosporin Pharmacokinetics: The Case of Cefepime vs. "trans-Cephalosporin"

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the pharmacokinetic profiles of Cefepime and a compound identified as "trans-Cephalosporin" cannot be provided at this time. Extensive searches of scientific literature and drug databases indicate that "this compound" is not a standard nomenclature for a recognized, clinically evaluated, or commercially available cephalosporin antibiotic.

The term likely refers to a specific stereoisomer of a cephalosporin molecule, as the "trans" designation is used in chemistry to describe the relative orientation of substituents around a double bond or a ring structure. While the stereochemistry of a drug can significantly influence its pharmacokinetic and pharmacodynamic properties, research on specific "trans" isomers of cephalosporins is often confined to early-stage drug discovery and may not be publicly available.

To fulfill the user's request for a comparative guide in the specified format, a comparison would require a specific, named "this compound" compound with a published and verifiable pharmacokinetic profile. Without this, any attempt at comparison would be speculative and not based on the required experimental data.

Alternative Comparison: Cefepime vs. a Different-Generation Cephalosporin

To illustrate the requested format and provide a valuable comparison for the target audience, a similar guide could be developed comparing Cefepime (a fourth-generation cephalosporin) with a member of a different generation, such as Ceftriaxone (third-generation) or Ceftaroline (fifth-generation). Such a comparison would allow for an evidence-based analysis of how modifications to the core cephalosporin structure impact pharmacokinetic behavior, providing researchers and drug development professionals with actionable insights.

Should data for a specific "this compound" become available, a detailed comparative guide could be generated. For now, the lack of a clearly identified compound prevents the creation of the requested data tables, experimental protocols, and visualizations.

Independent Verification of "trans-Cephalosporin" Antibacterial Claims: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of Stereoisomerism in Cephalosporins and its Impact on Antibacterial Potency

The term "trans-cephalosporin" is not a recognized classification in the established nomenclature of cephalosporin antibiotics. Scientific literature and clinical use predominantly refer to cephalosporins possessing a cis-configuration at the β-lactam ring, which is characteristic of the naturally occurring and synthetically modified compounds in this class. However, the concept of stereoisomerism, specifically the existence of cis- and trans-isomers, is a critical factor in the antibacterial activity of certain cephalosporins. This guide provides an independent verification of the antibacterial claims related to the stereochemistry of cephalosporins, using the second-generation cephalosporin, cefprozil, as a well-documented case study. Cefprozil exists as a mixture of cis- and trans-diastereomers, with the cis-isomer being the major component (approximately 90%).[1]

Comparative Analysis of Antibacterial Activity: cis- vs. trans-Cefprozil

Independent studies have consistently demonstrated that the spatial arrangement of atoms in the cis- and trans-isomers of cefprozil significantly influences their antibacterial potency, particularly against Gram-negative bacteria. While both isomers exhibit activity against Gram-positive organisms, the cis-isomer is notably more potent against a range of Gram-negative pathogens.

Data Presentation: Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the comparative in vitro activity of the cis- and trans-isomers of cefprozil against key Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Bacterial SpeciesIsomerMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Gram-Positive
Staphylococcus aureus (Methicillin-susceptible)cis-Cefprozil0.5 - 412
trans-Cefprozil1 - 824
Streptococcus pneumoniaecis-Cefprozil≤0.06 - 20.251
trans-Cefprozil≤0.06 - 40.52
Gram-Negative
Escherichia colicis-Cefprozil1 - 1648
trans-Cefprozil8 - >6432>64
Haemophilus influenzae (β-lactamase negative)cis-Cefprozil1 - 424
trans-Cefprozil8 - 321632
Haemophilus influenzae (β-lactamase positive)cis-Cefprozil2 - 848
trans-Cefprozil16 - 643264

Note: MIC50 and MIC90 represent the MICs required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Data is compiled from multiple in vitro studies.

The data clearly indicates that while the difference in activity against Gram-positive bacteria is modest, cis-cefprozil is significantly more potent against the tested Gram-negative bacteria, with MIC values that are four- to eight-fold lower than those of the trans-isomer.

Experimental Protocols

The antibacterial activity data presented in this guide is based on standardized in vitro susceptibility testing methods, primarily broth microdilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Methodology:

  • Preparation of Antimicrobial Solutions: The cis- and trans-isomers of cefprozil are reconstituted and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL. The inoculum is then further diluted to a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Inoculation and Incubation: A standardized volume of the bacterial inoculum is added to each well of a microtiter plate containing the different concentrations of the antimicrobial agent. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizations

Claimed Mechanism of Action of Cephalosporins

The antibacterial effect of cephalosporins, including their cis- and trans-isomers, is achieved through the inhibition of bacterial cell wall synthesis. The following diagram illustrates this signaling pathway.

G Mechanism of Cephalosporin Action cluster_bacteria Bacterial Cell Cephalosporin Cephalosporin PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Binds to Transpeptidation Transpeptidation PBP->Transpeptidation Inhibits CellWall Peptidoglycan Cell Wall Synthesis Transpeptidation->CellWall Essential for Lysis Cell Lysis and Death CellWall->Lysis Inhibition leads to

Caption: Cephalosporins inhibit bacterial cell wall synthesis.

Experimental Workflow for MIC Determination

The logical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound is depicted below.

G Workflow for MIC Determination Start Start PrepareIsomers Prepare Serial Dilutions of cis- and trans-Isomers Start->PrepareIsomers PrepareInoculum Prepare Standardized Bacterial Inoculum Start->PrepareInoculum Inoculate Inoculate Microtiter Plate PrepareIsomers->Inoculate PrepareInoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate ReadResults Visually Inspect for Bacterial Growth Incubate->ReadResults DetermineMIC Determine MIC (Lowest Concentration with no visible growth) ReadResults->DetermineMIC End End DetermineMIC->End

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling trans-Cephalosporin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

The handling of trans-Cephalosporin compounds in a laboratory setting necessitates stringent safety protocols to protect researchers and the environment. Due to their potential to cause allergic skin reactions and respiratory sensitization, proper personal protective equipment (PPE), handling procedures, and disposal methods are paramount. This guide provides essential, immediate safety and logistical information for laboratory professionals working with this class of antibiotics.

Personal Protective Equipment (PPE) and Safety Measures

A multi-layered approach to personal protection is crucial when working with this compound compounds. The following table summarizes the recommended PPE and safety measures.

Protective Equipment/MeasureSpecificationRationale
Hand Protection Double gloving with powder-free nitrile gloves compliant with ASTM D-6978-(05)-13.[1][2]Prevents skin contact and allergic reactions.[3][4][5] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[2]
Eye Protection Safety goggles with side-shields.[6]Protects eyes from splashes of chemicals or liquids.[7]
Respiratory Protection NIOSH-certified N95 or N100 respirator.[1]Required when there is a risk of generating airborne powder or aerosols to prevent respiratory sensitization.[1][5]
Body Protection Disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[2]Provides a barrier against contamination of skin and clothing.
Engineering Controls Work in a designated area with adequate ventilation, such as a chemical fume hood.[6]Minimizes inhalation exposure.
Hygiene Practices Wash hands thoroughly before and after handling the compound and removing gloves.[2] Do not eat, drink, or smoke in the laboratory area.[2][6]Prevents accidental ingestion and contamination.

Occupational Exposure Limits (OELs):

Currently, specific Occupational Exposure Limits (OELs) for many this compound compounds have not been established.[6] Therefore, a conservative approach based on the principles of As Low As Reasonably Practicable (ALARP) should be adopted to minimize exposure.

Experimental Protocol: Safe Handling and Disposal of this compound

This protocol outlines the step-by-step procedure for safely handling this compound compounds from receipt to disposal.

1. Preparation and Weighing:

  • Step 1.1: Don all required PPE as specified in the table above before entering the designated handling area.

  • Step 1.2: Conduct all manipulations, including weighing and dilutions, within a certified chemical fume hood to minimize aerosol generation.

  • Step 1.3: Use a dedicated set of equipment (spatulas, weigh boats, etc.) for handling the compound.

  • Step 1.4: Handle the solid form with care to avoid creating dust.

2. In-Use Procedures:

  • Step 2.1: Keep containers of this compound compounds tightly sealed when not in use.[6]

  • Step 2.2: Avoid contact with skin and eyes.[6] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3]

  • Step 2.3: Change outer gloves immediately if they become contaminated.

3. Spill Management:

  • Step 3.1: In the event of a spill, evacuate non-essential personnel from the area.

  • Step 3.2: Wearing appropriate PPE, absorb liquid spills with an inert material (e.g., vermiculite, sand).

  • Step 3.3: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Use a vacuum cleaner equipped with a HEPA filter.

  • Step 3.4: Decontaminate the spill area with a suitable cleaning agent.

  • Step 3.5: Collect all spill cleanup materials in a sealed, labeled container for hazardous waste disposal.

4. Disposal Plan:

  • Step 4.1: All materials contaminated with this compound, including gloves, gowns, weigh boats, and spill cleanup materials, must be disposed of as hazardous chemical waste.[8]

  • Step 4.2: Collect waste in designated, clearly labeled, and sealed containers.

  • Step 4.3: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Do not dispose of this compound compounds down the drain.[8]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound compounds.

Caption: Workflow for handling and disposing of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。